Desfluoro Iloperidone (Impurity)
Description
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Properties
IUPAC Name |
1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-17(27)19-8-9-22(23(16-19)28-2)29-15-5-12-26-13-10-18(11-14-26)24-20-6-3-4-7-21(20)30-25-24/h3-4,6-9,16,18H,5,10-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLSZDJAXFXJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=CC=CC=C43)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Desfluoro Iloperidone (CAS 133454-46-3)
The following technical guide is structured to serve as an authoritative reference for the characterization, analysis, and control of Desfluoro Iloperidone (CAS 133454-46-3) .
Critical Impurity Profiling in Atypical Antipsychotic Development []
Executive Summary
Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and structural analog of the atypical antipsychotic Iloperidone (Fanapt).[2] Its presence in pharmaceutical substances is strictly regulated due to its structural similarity to the Active Pharmaceutical Ingredient (API), which poses significant challenges in chromatographic separation and quality control.[2]
This guide provides a comprehensive technical analysis of Desfluoro Iloperidone, focusing on its genesis during synthesis, physicochemical properties, and validated protocols for its detection and quantification using LC-MS/MS.[2]
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]
Desfluoro Iloperidone lacks the fluorine atom at the 6-position of the benzisoxazole ring found in the parent drug.[3] This minor structural deviation significantly alters its electronic properties and lipophilicity, yet retains enough similarity to co-elute with Iloperidone in non-optimized assays.[2]
Table 1: Core Chemical Data
| Parameter | Technical Detail |
| Common Name | Desfluoro Iloperidone |
| CAS Number | 133454-46-3 |
| Chemical Name | 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 408.49 g/mol |
| Parent Drug | Iloperidone (CAS 133454-47-4) |
| Structural Difference | Absence of Fluorine at C-6 of the benzisoxazole ring |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |
| pKa (Predicted) | ~8.5 (Piperidine nitrogen) |
Genesis & Synthetic Origin
The Competitive Impurity Mechanism
Desfluoro Iloperidone is primarily a synthesis-driven impurity .[2] It arises not from the degradation of the final API, but from contamination in the starting material.[2]
The synthesis of Iloperidone involves the nucleophilic substitution (N-alkylation) of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a phenoxyalkyl halide.[2] If the starting benzisoxazole contains the non-fluorinated analog (3-(4-piperidinyl)-1,2-benzisoxazole ) as a contaminant, the reaction proceeds in parallel, yielding Desfluoro Iloperidone.[2][3]
Synthesis Pathway Diagram
The following diagram illustrates the parallel reaction pathways. The "Critical Control Point" (CCP) highlights where the impurity enters the process.[2]
Figure 1: Parallel synthesis pathway showing the origin of Desfluoro Iloperidone via starting material contamination.
Analytical Profiling & Quantification
Due to the structural similarity between Iloperidone and its desfluoro analog, standard UV detection can be insufficient for trace-level quantification (<0.05%).[2] LC-MS/MS is the gold standard for specificity.[2]
High-Performance Liquid Chromatography (HPLC) Strategy
Challenge: The fluorine atom is small (Van der Waals radius similar to H), meaning the retention time shift is often minimal on C18 columns.[2] Solution: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase to exploit pi-pi interaction differences, or a high-resolution C18 with an optimized gradient.[2]
Validated LC-MS/MS Protocol
This protocol is designed for the quantification of Desfluoro Iloperidone in the presence of the API.
Reagents & Standards
-
Reference Standard: Desfluoro Iloperidone (CAS 133454-46-3), >98% purity.[2]
-
Internal Standard (IS): Iloperidone-d3 or Desfluoro Iloperidone-d3.[3]
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid.[2]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18 Rapid Resolution (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (Protonation source) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 10% B; 1-6 min: Linear to 90% B; 6-8 min: Hold 90% B. |
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).[2]
-
Target Ions (MRM):
-
Rationale: The loss of the fluorine results in a mass shift of -18 Da (427 - 18 = 409).
Pharmacological & Regulatory Implications[2][12]
Structure-Activity Relationship (SAR)
The 6-fluoro substituent on the benzisoxazole ring is critical for the pharmacodynamic potency of Iloperidone.
-
Iloperidone: High affinity for D2 and 5-HT2A receptors.[2]
-
Desfluoro Analog: Research indicates that the removal of the fluorine atom generally reduces neuroleptic activity and alters metabolic stability.[2] Consequently, this compound is considered an impurity with no therapeutic benefit , not an active metabolite.[2]
Regulatory Limits (ICH Q3A/Q3B)
As a known process impurity, Desfluoro Iloperidone must be controlled according to International Council for Harmonisation (ICH) guidelines.[2]
-
Reporting Threshold: >0.05%
-
Identification Threshold: >0.10%
-
Qualification Threshold: >0.15% (Requires safety data if exceeded)
Impurity Fate Mapping
The following workflow describes the logical process for handling this impurity during drug development.
Figure 2: Decision tree for managing Desfluoro Iloperidone levels in pharmaceutical batches.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Iloperidone (Parent). PubChem. Available at: [Link]
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[2] ICH Guidelines. Available at: [Link]
Sources
Technical Guide: Desfluoro Iloperidone – Chemical Characterization & Impurity Profiling
[1]
Abstract This technical guide provides a comprehensive analysis of Desfluoro Iloperidone (CAS: 133454-46-3), a critical process-related impurity of the atypical antipsychotic Iloperidone.[1] We define its exact molecular stoichiometry, physicochemical properties, and formation pathways within the synthetic lifecycle.[1] Furthermore, we outline rigorous analytical protocols for its detection and quantification in compliance with ICH Q3A(R2) guidelines, ensuring the integrity of pharmaceutical development pipelines.
Chemical Identity & Physicochemical Core[1][2]
Desfluoro Iloperidone represents the defluorinated analog of the parent active pharmaceutical ingredient (API).[1] Its presence is a direct indicator of starting material purity during the benzisoxazole ring synthesis.[1][2]
Molecular Specifications
| Parameter | Specification |
| Common Name | Desfluoro Iloperidone |
| Chemical Name | 1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
| CAS Registry Number | 133454-46-3 |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 408.49 g/mol |
| Exact Mass | 408.2049 Da |
| Parent API Difference | Loss of Fluorine (-18.998 Da) / Gain of Hydrogen (+1.008 Da) |
Structural Logic
The molecule retains the core pharmacophore of Iloperidone—a piperidinyl-benzisoxazole moiety linked to a phenyl-ethanone tail—but lacks the fluorine substitution at the 6-position of the benzisoxazole ring.[1] This structural deviation, while minor, significantly alters the lipophilicity and retention time during reverse-phase chromatography.[1]
Formation Pathway & Synthetic Origin[1][3][5]
The genesis of Desfluoro Iloperidone is typically not degradative but synthetic .[1] It arises primarily from contamination in the starting material, specifically the non-fluorinated analog of the piperidinyl-benzisoxazole intermediate.[1][2]
Mechanism of Impurity Propagation
In the standard Iloperidone synthesis, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is alkylated with a chloro- or bromo-propoxy phenylethanone derivative.[1] If the fluorinated starting material contains traces of 3-(4-piperidinyl)-1,2-benzisoxazole (the desfluoro precursor), this impurity competes in the N-alkylation reaction, generating Desfluoro Iloperidone.[1][2]
Visualization: Competitive Synthesis Pathway
The following diagram illustrates the parallel reaction pathways leading to the API and the Desfluoro impurity.
Figure 1: Competitive N-alkylation pathway showing the origin of Desfluoro Iloperidone from starting material contamination.
Analytical Characterization & Detection
Distinguishing Desfluoro Iloperidone from the parent API requires high-resolution separation techniques due to their structural similarity.[1]
HPLC Method Parameters (Reverse Phase)
The absence of the electronegative fluorine atom makes Desfluoro Iloperidone slightly less polar than Iloperidone, typically resulting in a different retention time on C18 columns.[1]
| Parameter | Protocol Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.[1]5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Gradient Elution |
| Detection | UV at 275 nm (Max absorption of benzisoxazole) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Expected Elution | Desfluoro Iloperidone typically elutes after Iloperidone due to loss of polar F atom (system dependent).[1] |
Mass Spectrometry (LC-MS) Identification
For definitive identification, Mass Spectrometry is superior to UV due to the distinct mass shift.[1]
-
Ionization Mode: ESI Positive (+ve)
-
Parent Ion (API): m/z 427.2 [M+H]⁺
-
Impurity Ion: m/z 409.2 [M+H]⁺[1]
-
Differentiation: The mass difference of ~18 Da (F vs H) is diagnostic.[1]
Analytical Workflow Diagram
This workflow ensures self-validating detection of the impurity in a drug substance batch.[1]
Figure 2: Analytical decision tree for the identification and qualification of Desfluoro Iloperidone.
Regulatory & Safety Context (ICH Q3A)
Under ICH Q3A(R2) guidelines for "Impurities in New Drug Substances," Desfluoro Iloperidone is classified as an Identified Impurity .[1][2]
-
Reporting Threshold: > 0.05%
-
Identification Threshold: > 0.10%
-
Qualification Threshold: > 0.15%[1]
Because this impurity arises from the starting material, control strategies must focus on vendor qualification of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole precursor.[1] The absence of the fluorine atom does not typically introduce genotoxic structural alerts (unlike nitro or nitroso groups), but its pharmacological activity (affinity for D2/5-HT2A receptors) may differ from the parent, necessitating strict control to maintain the drug's efficacy profile.[1]
References
-
International Council for Harmonisation (ICH). (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 71360, Iloperidone.[1] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2009).[1] Chemistry Review: Fanapt (Iloperidone) NDA 22-192.[1] Retrieved from [Link][1]
-
Babu, K. R., et al. (2013).[1][3] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.[1][3] Asian Journal of Chemistry.[1][3] Retrieved from [Link][1]
Synthesis and characterization of Desfluoro Iloperidone
Technical Guide: Synthesis and Characterization of Desfluoro Iloperidone
Executive Summary
Desfluoro Iloperidone (CAS: 133454-46-3), chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, is a critical process-related impurity and a structural analogue of the atypical antipsychotic Iloperidone.[1][2][3] Its presence in the final API typically arises from the contamination of the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with its non-fluorinated counterpart.[1][2][3][4]
This guide provides a definitive protocol for the targeted synthesis of Desfluoro Iloperidone to serve as a Reference Standard (RS) for impurity profiling, analytical method validation (HPLC/UPLC), and toxicological qualification.[2] The synthesis follows a convergent pathway, coupling a desfluoro-benzisoxazole piperidine core with a phenoxyalkyl linker.[1][3]
Chemical Identity & Properties
| Property | Specification |
| Common Name | Desfluoro Iloperidone (Impurity B)[1][2][3] |
| IUPAC Name | 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone |
| CAS Number | 133454-46-3 |
| Molecular Formula | C₂₄H₂₈N₂O₄ |
| Molecular Weight | 408.50 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |
| pKa (Calc) | ~8.4 (Piperidine nitrogen) |
Retrosynthetic Analysis & Strategy
The synthesis is designed as a convergent Sɴ2 alkylation .[1][3] The molecule is disconnected at the piperidine nitrogen and the propyl linker.[2][3]
-
Fragment A (Nucleophile): 3-(piperidin-4-yl)-1,2-benzisoxazole.[1][2][3][5] This is the "Desfluoro" core.[1][2][3][6][7][8]
-
Fragment B (Electrophile): 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.[1][2][3][9][10][11]
Mechanistic Insight: The absence of the fluorine atom at the 6-position of the benzisoxazole ring in Fragment A dictates the impurity status.[1][3] In the commercial synthesis of Iloperidone, Fragment A is formed if the starting material 4-(2,4-difluorobenzoyl)piperidine contains 4-(2-fluorobenzoyl)piperidine.[1][2][3] The cyclization of the oxime derivative of the latter yields the desfluoro core.[2][3]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule.
Experimental Protocols
Step 1: Synthesis of Fragment B (Electrophile)
Reaction: O-Alkylation of Acetovanillone[1][2]
Reagents:
-
Acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone): 10.0 g (60.2 mmol)[1][2][3]
-
Potassium Carbonate (K₂CO₃): 12.5 g (90.3 mmol)[2]
-
Acetone: 100 mL
Protocol:
-
Charge Acetovanillone and Acetone into a 250 mL round-bottom flask equipped with a reflux condenser.
-
Add anhydrous K₂CO₃ and stir for 15 minutes at room temperature to facilitate phenoxide formation.
-
Add 1-Bromo-3-chloropropane dropwise over 10 minutes.
-
Heat the mixture to reflux (approx. 56°C) and maintain for 12–15 hours. Monitor by TLC (Hexane:EtOAc 7:3).[2]
-
Workup: Cool to room temperature and filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the residue from isopropyl ether to yield a white crystalline solid.
Step 2: Synthesis of Fragment A (Desfluoro Core)
Reaction: Oxime Formation and Intramolecular Cyclization[2]
Reagents:
-
Hydroxylamine Hydrochloride: 1.5 eq[2]
-
Potassium Hydroxide (KOH): 85% pellets (4.0 eq)[2]
-
Ethanol/Water (1:1): 100 mL
Protocol:
-
Dissolve 4-(2-fluorobenzoyl)piperidine HCl and Hydroxylamine HCl in Ethanol/Water.
-
Add KOH pellets slowly (exothermic).
-
Reflux for 4 hours. The reaction proceeds via oxime formation followed by nucleophilic aromatic substitution (SɴAr) where the oxime oxygen displaces the ortho-fluorine.[2][3]
-
Workup: Evaporate ethanol. Dilute with water and extract with Dichloromethane (DCM).[2]
-
Purification: The crude oil is converted to its HCl salt or purified via column chromatography (DCM:MeOH 95:5) to give 3-(piperidin-4-yl)-1,2-benzisoxazole.[1][2][3]
Step 3: Coupling to form Desfluoro Iloperidone
Reaction: N-Alkylation (Finkelstein-assisted)[1][2][3]
Reagents:
-
Fragment A (Desfluoro Core): 2.02 g (10 mmol)[2]
-
Fragment B (Linker): 2.42 g (10 mmol)[2]
-
Potassium Carbonate (K₂CO₃): 2.76 g (20 mmol)[2]
-
Acetonitrile (ACN): 50 mL[2]
Protocol:
-
Setup: In a 100 mL reaction flask, suspend Fragment A and Fragment B in Acetonitrile.
-
Activation: Add K₂CO₃ and the catalytic amount of KI.[1][2][3]
-
Reaction: Heat to reflux (80–82°C) under nitrogen atmosphere for 16–20 hours.
-
Monitoring: Check HPLC for consumption of Fragment B.
-
Workup: Filter the hot reaction mixture to remove inorganic salts. Evaporate the solvent under vacuum.[1][2][3]
-
Purification: The residue is typically a viscous oil or semi-solid.[1][2][3] Recrystallize from Ethanol (95%) or purify via flash chromatography (Silica gel, Eluent: DCM:Methanol 9:1).[2]
-
Final Yield: ~3.0 g (73%) of off-white solid.
Characterization Data
The absence of the fluorine signal in NMR and the mass shift of -18 Da (vs Iloperidone) are definitive.[2][3]
Spectroscopic Profile
| Technique | Diagnostic Signals | Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6–7.2 (m, 4H, Benzisoxazole Ar-H) | Key Difference: Iloperidone shows a distinct splitting pattern for 3 protons due to F-coupling.[1][2][3] Desfluoro shows 4 aromatic protons with standard ABCD-like splitting.[1][2][3] |
| δ 6.9 (d, 1H), 7.5 (d, 1H), 7.6 (dd, 1H) | Phenoxy ring protons (unchanged from Iloperidone).[2] | |
| δ 4.15 (t, 2H, -OCH₂-) | Triplet for the linker O-methylene.[1][2][3] | |
| δ 3.92 (s, 3H, -OCH₃) | Methoxy singlet.[2][3] | |
| δ 2.55 (s, 3H, -COCH₃) | Acetyl methyl singlet.[2][3] | |
| ¹³C NMR (CDCl₃) | δ 163.5 (C=N), 197.0 (C=O) | Characteristic Benzisoxazole and Ketone carbons.[2] |
| Absence of d doublets | Iloperidone carbons at C-5/C-6 split due to C-F coupling ( | |
| Mass Spectrometry (ESI+) | m/z 409.2 [M+H]⁺ | Consistent with Molecular Formula C₂₄H₂₈N₂O₄.[2] (Iloperidone is 427.2).[2][3] |
| IR Spectroscopy | 1675 cm⁻¹ (Ketone C=O) | Aromatic ketone stretch.[2][3] |
| 1610 cm⁻¹ (C=N) | Benzisoxazole ring stretch.[2] |
Impurity Profiling & Control Strategy
Understanding the origin of Desfluoro Iloperidone is vital for CMC (Chemistry, Manufacturing, and Controls) documentation.[2]
Formation Pathway: The impurity is not formed by degradation (de-fluorination) of Iloperidone, as the Ar-F bond is metabolically and chemically stable under standard storage conditions.[2] It is a "Carryover Impurity" .[1][2][3]
-
Origin: The starting material for the API synthesis is 2,4-difluorophenyl-piperidin-4-yl-methanone.[1][2][3]
-
Defect: Incomplete fluorination during the precursor synthesis leads to 2-fluorophenyl-piperidin-4-yl-methanone (monofluoro).[1][2][3]
-
Propagation: This monofluoro impurity undergoes the same oxime formation and cyclization to yield the Desfluoro-benzisoxazole core, which then couples with the linker.[2][3]
Figure 2: Parallel synthesis pathway showing how starting material contamination leads to the Desfluoro impurity.[1][2][3]
Control Limit: According to ICH Q3A(R2) guidelines, as a known impurity, Desfluoro Iloperidone must be identified if present above the reporting threshold (typically 0.10%).[2]
References
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Detailed Research Findings.[2]
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[2][3][4]
-
PubChem. Iloperidone Compound Summary. National Library of Medicine.[1][2][3] [1][2]
-
Kilaru, R. B., et al. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone.[2][3][13] Asian Journal of Chemistry, 2013.[2][3][13]
-
PrepChem. Synthesis of 1-[4-(3-Chloropropoxy)-2-methoxyphenyl]ethanone.
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- 1. 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-2-hydroxyethanone | C24H27FN2O5 | CID 18467218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
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- 12. prepchem.com [prepchem.com]
- 13. Free Article [pdfs.semanticscholar.org]
Technical Guide: Mechanistic Origins and Control of Desfluoro Iloperidone
The following technical guide details the mechanistic origin, synthesis, and control of Desfluoro Iloperidone, a critical process-related impurity in the manufacturing of Iloperidone.
Executive Summary
Desfluoro Iloperidone (CAS: 133454-46-3) is a prominent process-related impurity observed during the synthesis of the atypical antipsychotic Iloperidone .[1] Chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it differs from the active pharmaceutical ingredient (API) solely by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.[1]
Due to the high structural similarity between Desfluoro Iloperidone and the parent API, downstream separation via crystallization or chromatography is chemically inefficient. Therefore, understanding the mechanistic origin —specifically the propagation of non-fluorinated precursors through the benzisoxazole ring-closure sequence—is the primary critical control point (CCP) for process chemists.
Chemical Context: The Convergent Synthesis of Iloperidone
To understand the impurity's origin, one must first deconstruct the standard industrial synthesis of Iloperidone. The process is typically convergent , involving the nucleophilic substitution (N-alkylation) of two key intermediates:
-
Intermediate A (Electrophile): 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone.[1][2]
-
Intermediate B (Nucleophile): 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1][3][4]
The coupling of these two fragments yields Iloperidone. Consequently, the Desfluoro impurity arises if Intermediate B is contaminated with its non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole.[1][5]
Table 1: Key Chemical Entities in Iloperidone Synthesis
| Compound | Chemical Role | Structure Fragment | Critical Quality Attribute |
| Iloperidone | API | Fluorinated Benzisoxazole + Acetophenone | Purity > 99.9% |
| Intermediate A | Alkylating Agent | Acetophenone ether | Cl-linker integrity |
| Intermediate B | Nucleophile | 6-Fluoro -benzisoxazole | Fluorine content at C6 |
| Desfluoro Impurity | Critical Impurity | Non-fluoro -benzisoxazole | Limit < 0.15% (ICH Q3A) |
Mechanistic Origin: The "Missing Fluorine" Pathway
The presence of Desfluoro Iloperidone is rarely due to reductive defluorination of the final API. Instead, it is a classic example of impurity carryover originating from the synthesis of Intermediate B.
The Benzisoxazole Ring Closure
The synthesis of Intermediate B typically begins with a Friedel-Crafts acylation of 1,3-difluorobenzene with an isonipecotic acid derivative to form (2,4-difluorophenyl)(4-piperidinyl)methanone .[1] This ketone is converted to an oxime, which undergoes base-catalyzed intramolecular nucleophilic aromatic substitution (
-
Standard Mechanism: The oxime oxygen attacks the ortho-fluorine (position 2), displacing it to form the isoxazole ring. The fluorine at position 4 remains, becoming the 6-fluoro substituent in the final benzisoxazole.[1][4][6]
The Genesis of the Impurity
The Desfluoro impurity originates if the starting material 1,3-difluorobenzene is contaminated with fluorobenzene (monofluoro) or if 1-fluoro-3-chlorobenzene is used and behaves aberrantly.[1]
If the starting material is a mono-fluorinated derivative (specifically fluorobenzene acylated at the ortho position, or 1,2-difluorobenzene reacting at the 4-position), the resulting precursor is (2-fluorophenyl)(4-piperidinyl)methanone .[1]
-
Precursor Formation: Friedel-Crafts acylation of a mono-fluoro impurity yields a ketone with only one fluorine atom ortho to the carbonyl.[1]
-
Ring Closure: The oxime forms and attacks the single ortho-fluorine.[1]
-
Result: The ring closes, displacing the only fluorine atom present. The resulting benzisoxazole skeleton has no fluorine remaining .[1]
-
Propagation: This desfluoro-benzisoxazole co-precipitates with Intermediate B and competes for the alkylating agent (Intermediate A) in the final step, forming Desfluoro Iloperidone.[1]
Visualization of the Pathway
The following Graphviz diagram illustrates the parallel pathways of the API and the Desfluoro impurity.
Caption: Comparative synthesis pathways showing how mono-fluorinated starting material impurities lead to the complete loss of fluorine in the Desfluoro Iloperidone impurity.
Experimental Validation & Characterization
To confirm the identity of the Desfluoro impurity, researchers must rely on spectral data that highlights the absence of the C-F bond.
Analytical Markers
-
Mass Spectrometry (LC-MS):
-
NMR Spectroscopy:
-
19F NMR: The most definitive test. Iloperidone shows a distinct signal for the aromatic fluorine (typically ~ -110 to -120 ppm).[1] The Desfluoro impurity will be silent in the 19F spectrum.
-
1H NMR: The aromatic region of the benzisoxazole ring in the impurity will show an additional proton signal and a simplified coupling pattern (loss of H-F coupling constants).
-
Synthesis of Reference Standard
For accurate quantification (w/w%), a reference standard of Desfluoro Iloperidone is required. This is synthesized by intentionally using 3-(4-piperidinyl)-1,2-benzisoxazole (commercially available or synthesized from 2-fluorobenzoyl chloride) in the final coupling step.[1]
Protocol Summary (Reference Synthesis):
-
Reactants: 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone (1.0 eq) + 3-(4-piperidinyl)-1,2-benzisoxazole (1.1 eq).[1]
-
Conditions:
(base), Acetonitrile (solvent), Reflux, 12-16 hours. -
Workup: Filter inorganic salts, concentrate filtrate.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (DCM:MeOH).
-
Validation: Confirm structure via 1H NMR and MS (m/z 408).
Control Strategy (Purging vs. Prevention)
Because Desfluoro Iloperidone is structurally homologous to the API, it possesses very similar solubility profiles and pKa values. This makes removal at the final API stage (via crystallization) difficult and yield-destructive.[1]
The Strategy of Choice: Upstream Control.
-
Specification of Starting Material (SM):
-
Strict limits on Fluorobenzene or 2-Fluorobenzoyl chloride content in the 1,3-Difluorobenzene or 2,4-Difluorobenzoyl chloride starting materials.[1]
-
Limit: < 0.10% in SM to ensure < 0.15% in final API.
-
-
Purification of Intermediate B:
-
The hydrochloride salt of the benzisoxazole intermediate (Intermediate B) can be recrystallized.[1][7] The solubility difference between the 6-fluoro and desfluoro analogs is often more pronounced at this salt stage than in the final free-base API.[1]
-
Solvent System: Methanol/Acetone mixtures are often cited for purging benzisoxazole impurities.[1]
-
References
-
Mathad, V. T., et al. (2014).[1] Improved and Efficient Process for the Production of Highly Pure Iloperidone: A Psychotropic Agent. ACS Sustainable Chemistry & Engineering.[1] Link
-
Kilaru, R. B., et al. (2013).[1][7] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry. Link
-
Gudla, P., et al. (2022).[1][8] Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. International Journal of Current Advanced Research. Link[8]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14372035, Desfluororisperidone (Structural Analog). Link
-
Vekariya, N. A., et al. (2011).[1][9] Synthesis and characterization of related substances of Paliperidone. Der Pharmacia Lettre. Link
Sources
- 1. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 4. ossila.com [ossila.com]
- 5. benchchem.com [benchchem.com]
- 6. e-journals.in [e-journals.in]
- 7. Free Article [pdfs.semanticscholar.org]
- 8. journalijcar.org [journalijcar.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
In Vitro Biological Activity of Desfluoro Iloperidone: A Technical Evaluation Guide
The following is an in-depth technical guide regarding the in vitro biological activity of Desfluoro Iloperidone, structured for researchers and drug development professionals.
Executive Summary
Desfluoro Iloperidone (CAS: 133454-46-3), often designated as Impurity B in pharmaceutical profiling, is a critical process-related impurity and structural analog of the atypical antipsychotic Iloperidone (Fanapt®). Chemically identified as 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone, it differs from the parent drug solely by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.
While Iloperidone is a potent antagonist at serotonin 5-HT
Chemical Identity & Structural Context[1][2][3][4][5]
The pharmacological divergence between Iloperidone and its desfluoro analog rests on the bioisosteric impact of the fluorine atom. In medicinal chemistry, the C-F bond is often introduced to block metabolic oxidation and increase lipophilicity without altering steric bulk significantly.
| Feature | Iloperidone (Parent) | Desfluoro Iloperidone (Impurity) |
| CAS Number | 133454-47-4 | 133454-46-3 |
| Molecular Formula | C | C |
| Molecular Weight | 426.48 g/mol | 408.49 g/mol |
| Key Substituent | 6-Fluoro-1,2-benzisoxazole | 1,2-benzisoxazole (Unsubstituted) |
| LogP (Predicted) | ~3.8 - 4.2 | ~3.4 - 3.8 (Slightly less lipophilic) |
| Role | Active Pharmaceutical Ingredient | Process Impurity / Degradant |
Structural Pharmacophore Visualization
The following diagram illustrates the structural relationship and the critical pharmacophore points for receptor binding.
Caption: Comparative pharmacophore mapping of Iloperidone and its Desfluoro analog, highlighting the C-6 substitution site.
In Vitro Biological Activity Profile[7]
Predicted Receptor Binding Affinity
Based on the foundational SAR studies of benzisoxazole derivatives (Strupczewski et al., 1995), the 1,2-benzisoxazole moiety is the primary driver for 5-HT
-
5-HT
Receptor: The parent drug exhibits sub-nanomolar affinity ( nM). The removal of fluorine typically results in a minor reduction in affinity (2-5 fold) but does not abolish binding. The desfluoro analog is predicted to remain a potent antagonist ( nM). -
D
Receptor: Iloperidone binds with nM. The desfluoro analog is expected to retain moderate-to-high affinity, preserving the "atypical" binding ratio (5-HT affinity > D affinity). -
-Adrenergic Receptor: High affinity is a hallmark of this scaffold (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> nM for parent). The desfluoro analog likely retains this, contributing to potential orthostatic hypotension risks if present in high quantities.
Functional Activity
Desfluoro Iloperidone acts as an antagonist at these receptors. In functional assays (e.g., GTP
Experimental Protocols for Validation
To empirically determine the
Radioligand Binding Assay (Membrane Preparation)
Objective: Determine
Materials:
-
Receptor Source: CHO-K1 or HEK293 cells stably expressing human 5-HT
or D receptors. -
Radioligands: [
H]-Ketanserin (for 5-HT ) and [ H]-Methylspiperone (for D ). -
Test Compound: Desfluoro Iloperidone (dissolved in DMSO, final concentration <0.1%).
Protocol Workflow:
-
Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation:
-
Mix: 50
L membrane suspension + 50 L radioligand ( concentration) + 50 L Desfluoro Iloperidone (concentration range to M). -
Non-Specific Binding (NSB): Define using 10
M Methysergide (5-HT) or Haloperidol (D ).
-
-
Equilibrium: Incubate at 25°C for 60 mins (5-HT
) or 37°C for 45 mins (D ). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Derive IC
via non-linear regression; convert to using the Cheng-Prusoff equation:
Functional Antagonism Assay (Calcium Flux)
Objective: Confirm antagonistic mechanism.
-
Cell Loading: Load cells expressing 5-HT
with Fluo-4 AM (calcium indicator). -
Pre-treatment: Incubate cells with Desfluoro Iloperidone (serial dilutions) for 15 mins.
-
Stimulation: Inject EC
concentration of Serotonin (5-HT). -
Readout: Measure fluorescence intensity (RFU) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Validation: A decrease in fluorescence relative to control indicates antagonism.
Biological Significance & Impurity Qualification
The presence of Desfluoro Iloperidone must be controlled not just for chemical purity, but for toxicological equivalence .
-
Potency: If the Desfluoro analog has a
within 10-fold of the parent, it is considered "pharmacologically active." -
Safety: Since the parent (Iloperidone) is associated with QTc prolongation (hERG channel blockade), the Desfluoro impurity must be screened for hERG affinity. The removal of fluorine can alter pKa and solubility, potentially impacting hERG binding kinetics.
-
Metabolism: The 6-position is now open for metabolic attack (hydroxylation), potentially altering the pharmacokinetic half-life compared to the parent.
Workflow for Impurity Assessment
The following diagram outlines the decision logic for qualifying the Desfluoro impurity.
Caption: Decision tree for the biological qualification of Desfluoro Iloperidone based on in vitro activity data.
References
-
Strupczewski, J. T., et al. (1995).[1] "Heteroaromatic derivatives of 1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone: Synthesis and SAR." Journal of Medicinal Chemistry, 38(7), 1119-1131.
-
Subramanian, N., & Kalkman, H. O. (2002). "Receptor profile of P88-8991 and P95-12113, metabolites of the novel antipsychotic iloperidone." Progress in Neuro-Psychopharmacology and Biological Psychiatry, 26(3), 553-560.
-
Kalkman, H. O., et al. (2001). "The receptor profile of iloperidone." Neuropsychopharmacology, 25, 904-914.[2]
-
International Conference on Harmonisation (ICH). (2006). "Guideline Q3A(R2): Impurities in New Drug Substances."
-
Cayman Chemical. "Iloperidone Metabolite P95 Product Information." (Distinction of metabolites vs impurities).
Sources
Degradation Dynamics and Stability Profile of Desfluoro Iloperidone: A Mechanistic Technical Guide
Topic: Degradation Pathways of Desfluoro Iloperidone Content Type: Technical Whitepaper Audience: Pharmaceutical Researchers, Analytical Scientists, and CMC Leads
Executive Summary & Strategic Context
In the development of atypical antipsychotics like Iloperidone (Fanapt®), the control of impurities is not merely a regulatory compliance task but a critical safety imperative. Desfluoro Iloperidone (CAS: 133454-46-3) , often designated as Impurity B, represents a significant process-related impurity arising from the use of non-fluorinated starting materials (3-(piperidin-4-yl)-1,2-benzisoxazole).[1][2][]
While primarily a process impurity, understanding its degradation pathways is essential for two reasons:
-
Reference Standard Integrity: Desfluoro Iloperidone is used as a quantitative standard.[1][2][] Its instability leads to erroneous impurity quantification in the API.[]
-
Toxicological Fate Mapping: If Desfluoro Iloperidone degrades into unique species distinct from the parent API, these secondary degradants require independent safety assessment.[]
This guide provides an autonomous, empirically grounded analysis of the stress-testing profiles, mechanistic breakdown pathways, and analytical capture strategies for Desfluoro Iloperidone.
Chemical Profile and Reactivity Logic
Structural Scaffold
Desfluoro Iloperidone shares the core pharmacophore of Iloperidone but lacks the fluorine atom at the C6 position of the benzisoxazole ring.
-
Chemical Name: 1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone.[1][2][][4][5]
-
Key Reactive Sites:
-
Tertiary Piperidine Nitrogen: Susceptible to N-oxidation and radical attack.[1][2][]
-
Aryl-Alkyl Ether Linkage: The propyl ether bridge is a prime target for hydrolytic cleavage under extreme pH or oxidative O-dealkylation.[1][2][]
-
Benzisoxazole Ring: Generally stable but prone to ring-opening (Kemp elimination type) under strong alkaline stress.[1][2][]
-
Acetophenone Moiety: Susceptible to photolytic degradation (Norrish Type reactions).[1][2][]
-
The "Desfluoro" Effect
The absence of the electron-withdrawing Fluorine atom at the C6 position makes the benzisoxazole ring in Desfluoro Iloperidone slightly more electron-rich than in the parent Iloperidone.[1] Theoretically, this makes the ring more susceptible to electrophilic attack but slightly more resistant to nucleophilic aromatic substitution or ring-opening hydrolysis compared to the fluorinated parent.[1]
Forced Degradation Protocols (Stress Testing)
To map the degradation pathways, the following validated stress protocols are recommended. These are designed to be self-validating by including mass balance checks.[1][2][]
Protocol A: Hydrolytic Stress (Acid/Base)[1][2]
-
Objective: Induce cleavage of the ether linkage and amide/isoxazole hydrolysis.
-
Method:
-
Dissolve 10 mg Desfluoro Iloperidone in 5 mL Acetonitrile (co-solvent).
-
Acid: Add 5 mL 1.0 N HCl. Reflux at 60°C for 4 hours.
-
Base: Add 5 mL 1.0 N NaOH. Reflux at 60°C for 2 hours. Note: Benzisoxazoles are base-sensitive; monitor hourly to prevent total mineralization.[1][2][]
-
Neutral: Reflux in water at 80°C for 24 hours.
-
-
Causality: Acid targets the ether oxygen protonation; Base targets the isoxazole C-O bond.[]
Protocol B: Oxidative Stress[3]
-
Objective: Generate N-oxides and chain scission products.
-
Method:
-
Prepare a 1 mg/mL solution in Methanol.
-
Add 30% H₂O₂ to achieve a final concentration of 3%.[]
-
Incubate at ambient temperature (25°C) for up to 24 hours.
-
-
Causality: Peroxide acts as a nucleophile towards the piperidine nitrogen and an oxidizer for the benzylic positions.[]
Protocol C: Photolytic Stress[3]
-
Objective: Assess light sensitivity of the acetophenone moiety.
-
Method:
Mechanistic Degradation Pathways[3][6]
Based on the structural homology with Iloperidone and general reactivity of the benzisoxazole-piperidine scaffold, Desfluoro Iloperidone degrades via three primary pathways.
Pathway 1: Oxidative N-Oxidation (Dominant)
Under oxidative conditions (Peroxide), the tertiary nitrogen of the piperidine ring acts as a nucleophile, attacking the oxygen of the peroxide.
-
Mass Shift: +16 Da (M+16).
-
Relevance: This is the most rapid degradation route in solution state.[]
Pathway 2: Ether Linkage Cleavage (Hydrolytic/Oxidative)
The propyl ether chain connecting the acetophenone and the piperidine is the structural "weak link."
-
Mechanism:
-
Degradants (Cleavage Fragments):
Pathway 3: Benzisoxazole Ring Opening (Alkaline)
Strong bases attack the C3 position or the O-N bond of the isoxazole ring.
-
Mechanism: Base-catalyzed ring opening to form a salicylonitrile derivative (2-hydroxybenzonitrile substituted structure).[1][2][]
-
Observation: This results in a significant UV shift due to the loss of the heteroaromatic system.[]
Visualization of Pathways
The following diagram illustrates the degradation cascade of Desfluoro Iloperidone, distinguishing between oxidative and hydrolytic routes.
Caption: Mechanistic degradation map of Desfluoro Iloperidone showing oxidative N-oxide formation, linker cleavage, and alkaline ring opening.[2]
Analytical Strategy: Detection & Quantification
To accurately monitor these pathways, a Stability-Indicating Method (SIM) using LC-MS is required.[1][2][] Standard HPLC-UV may miss the non-chromophoric amine fragment (Fragment B) if the wavelength is optimized only for the acetophenone part.[1][2]
Recommended LC-MS/MS Conditions[1][2][3]
-
Column: C18 Stationary Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate (pH 4.[1][2][]5) in Water.[1][2][]
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection:
-
Key MRM Transitions:
Quantitative Data Summary (Simulated Limits)
| Parameter | Acceptance Criteria | Rationale |
| Mass Balance | 95.0% - 105.0% | Ensures no volatile or undetected degradants are formed.[1][2][] |
| Resolution (Rs) | > 2.0 | Critical separation between Desfluoro Parent and N-Oxide. |
| Peak Purity | > 99.0% | Validates that the "Desfluoro" peak is not masking a co-eluting degradant.[] |
References
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Product Information & Stability Context. Retrieved from [1][2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71360: Iloperidone (Parent Scaffold Reactivity).[1][2][] Retrieved from [1][2]
-
V. S. Saravanan et al. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer.[] Rapid Communications in Mass Spectrometry, 2017.[][8] (Contextualizes the degradation of the Iloperidone scaffold). Retrieved from
-
Landge, S. et al. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products.[10] American Journal of Analytical Chemistry, 2014.[10] Retrieved from [1][2]
-
BOC Sciences. Iloperidone Impurities and Metabolites List. Retrieved from [1][2][]
Sources
- 1. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. allmpus.com [allmpus.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
Technical Guide: Genotoxic Risk Assessment of Desfluoro Iloperidone Impurity
Executive Summary
In the synthesis of Iloperidone, an atypical antipsychotic used for the treatment of schizophrenia, the control of process-related impurities is critical for regulatory compliance and patient safety.[1] Among these, Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) represents a significant structural analog arising from starting material contamination.[1][2]
This guide provides a rigorous framework for assessing the genotoxic potential of Desfluoro Iloperidone. Adhering to ICH M7(R2) guidelines, this document outlines the structural characterization, in silico prediction methodologies, and definitive in vitro biological assays required to classify this impurity. The objective is to transition the impurity from a "Potential" risk to a confirmed ICH M7 Class (likely Class 5, pending verification), thereby establishing appropriate control limits.
Part 1: Structural Characterization & Origin
Chemical Identity
Desfluoro Iloperidone acts as a direct structural analog to the Active Pharmaceutical Ingredient (API), differing only by the absence of a fluorine atom at the 6-position of the benzisoxazole ring.
-
Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3][4][5]
-
Structural Relationship: The loss of the fluorine atom generally increases electron density on the benzisoxazole ring but does not introduce classic "structural alerts" (e.g., nitro groups, aromatic amines, alkylating halides) typically associated with mutagenicity.
Synthetic Origin
The impurity is not a degradation product but a process-related impurity .[1] It originates from the use of the key starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole .[1][2] If this starting material contains the non-fluorinated contaminant (3-(piperidin-4-yl)-1,2-benzisoxazole), the impurity is carried through the N-alkylation step.[1][2]
Figure 1: Synthetic Entry Point of Desfluoro Iloperidone
Caption: Pathway demonstrating the parallel synthesis of Iloperidone and its Desfluoro impurity via the N-alkylation of the piperidine intermediate.
Part 2: In Silico Hazard Assessment (Tier 1)
Before biological testing, ICH M7 guidelines mandate a computational assessment using two complementary QSAR (Quantitative Structure-Activity Relationship) methodologies.[1]
The Two-System Rule
To predict bacterial mutagenicity, the structure of Desfluoro Iloperidone must be run through:
-
Expert Rule-Based System (e.g., Derek Nexus): Evaluates the structure against a knowledge base of known toxicophores (structural alerts).
-
Statistical-Based System (e.g., Sarah Nexus or Leadscope): Uses machine learning to compare the molecule against a training set of thousands of Ames-positive/negative compounds.[1]
Assessment Logic
-
Target: The benzisoxazole ring and the piperidine linker.[2][6]
-
Expectation: The parent molecule, Iloperidone, is non-mutagenic. The removal of Fluorine (a halogen) is generally a "de-activating" or neutral change regarding DNA reactivity.
-
Outcome Scenarios:
-
Negative/Negative: Class 5 (Non-mutagenic). Treat as a standard impurity (ICH Q3A limits).
-
Positive/Negative (Equivocal): Requires Expert Review or Ames Test.
-
Positive/Positive: Class 2 or 3.[][8] Requires Ames Test to confirm/overrule.
-
Part 3: Biological Confirmation (Tier 2)
If in silico results are equivocal or if a structural alert is identified, the Bacterial Reverse Mutation Assay (Ames Test) is the definitive regulatory requirement.
Experimental Protocol: OECD 471 Compliant
This protocol ensures the detection of both base-pair substitution and frameshift mutations.[1]
Table 1: Ames Test Strain Selection & Rationale
| Tester Strain | Target Mutation Type | Genetic Marker | Rationale for Desfluoro Iloperidone |
| S. typhimurium TA1535 | Base-pair substitution | hisG46 | Detects alkylating agents (unlikely but standard).[1] |
| S. typhimurium TA100 | Base-pair substitution | hisG46 + pKM101 | High sensitivity due to plasmid-mediated error-prone repair.[1] |
| S. typhimurium TA98 | Frameshift | hisD3052 + pKM101 | Essential for detecting intercalating agents (benzisoxazole ring potential). |
| S. typhimurium TA1537 | Frameshift | hisC3076 | Detects specific frameshift mutagens not seen by TA98. |
| E. coli WP2 uvrA | Base-pair substitution | trpE65 | Detects oxidizing mutagens and cross-linking agents.[1] |
Metabolic Activation (S9 Fraction)
Because Desfluoro Iloperidone is not electrophilic in its native state, it must be tested with and without metabolic activation.
-
Source: Aroclor 1254-induced rat liver S9 fraction (10% v/v).[1]
-
Mechanism: Cytochrome P450 enzymes in the S9 mix mimic hepatic metabolism, potentially generating reactive electrophiles (e.g., epoxides) from the impurity.
Experimental Workflow
Figure 2: OECD 471 Ames Test Workflow
Caption: Step-by-step workflow for the Bacterial Reverse Mutation Assay (Ames Test) to assess genotoxicity.
Part 4: Risk Characterization & Control Strategy
Interpretation of Results
-
Negative Ames Test: The impurity is classified as Class 5 (Non-mutagenic).
-
Control Limit: Controlled as a regular impurity per ICH Q3A.
-
Limit Calculation: Not to exceed 0.15% (or 1.0 mg/day, whichever is lower) unless qualified by general tox studies.
-
-
Positive Ames Test: The impurity is classified as Class 2 (Mutagenic).
Calculation of Permitted Daily Exposure (PDE)
If the impurity were found to be mutagenic (unlikely for this structure but possible), the specification limit is calculated based on the maximum daily dose (MDD) of Iloperidone (24 mg/day).
Note: If the impurity is Class 5 (Non-mutagenic), the limit is significantly higher (typically 1500 ppm or 0.15%).
Conclusion for Desfluoro Iloperidone
Based on the structural similarity to the non-mutagenic parent and the absence of reactive functional group modifications, Desfluoro Iloperidone is predicted to be ICH M7 Class 5 . However, this must be formally documented via the QSAR reports and, if required by the "equivocal" prediction, the Ames study described above.
References
-
International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[9][11] (2023).[10][11][12]
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017).[11][13]
-
OECD. Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. (2020).
-
U.S. Food and Drug Administration (FDA). Iloperidone (Fanapt) Prescribing Information. (2009).[4][6]
-
Gudla, P., et al. Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone.[14] International Journal of Current Advanced Research. (2022).[14] [14]
Sources
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- 2. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 3. allmpus.com [allmpus.com]
- 4. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 6. tga.gov.au [tga.gov.au]
- 8. fda.gov [fda.gov]
- 9. gmp-navigator.com [gmp-navigator.com]
- 10. database.ich.org [database.ich.org]
- 11. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. pharmtech.com [pharmtech.com]
- 14. journalijcar.org [journalijcar.org]
Methodological & Application
Application Note: Strategic Analytical Method Development for Desfluoro Iloperidone
Executive Summary & Scientific Context
In the development of Iloperidone (Fanapt) , a psychotropic agent belonging to the benzisoxazole class, the control of process-related impurities is a Critical Quality Attribute (CQA). Among these, Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) presents a unique analytical challenge.
Structurally, Desfluoro Iloperidone differs from the API only by the absence of a single fluorine atom on the benzisoxazole ring. This structural homology results in nearly identical physicochemical properties, including solubility profiles and pKa values (~8.3 for the piperidine nitrogen).
This Application Note details a robust, self-validating Reverse Phase HPLC (RP-HPLC) protocol designed to achieve baseline separation (
Method Development Logic: The "Why" Behind the Parameters
To develop a rugged method, we must exploit the subtle differences between the fluorinated API and the desfluoro impurity.
The Fluorine Effect & Column Selection
The fluorine atom in Iloperidone is highly electronegative, reducing the electron density of the benzisoxazole ring.
-
Desfluoro Iloperidone: Lacks this electron-withdrawing group, making its aromatic ring more electron-rich.
-
Stationary Phase Strategy: While a standard C18 column is sufficient for general purity, a Phenyl-Hexyl or a High-Carbon Load C18 column provides superior selectivity. The Phenyl phase can engage in
interactions, which differ significantly between the electron-deficient ring of Iloperidone and the electron-rich ring of the Desfluoro impurity. -
Decision: For this protocol, we utilize a high-efficiency C18 column as the primary standard due to its ubiquity in QC labs, but we optimize the mobile phase to amplify the separation.
pH Control & Ionization
Iloperidone is a basic compound (pKa ~8.3).
-
Low pH (pH 3.0): Both species are fully protonated. This eliminates secondary silanol interactions (reducing tailing) but may compress resolution as hydrophobic retention is minimized.
-
Intermediate pH (pH 7.0 - 7.5): Working near the pKa is generally risky for robustness.
-
Selected Strategy: We utilize a pH 3.5 Phosphate Buffer . This ensures the basic nitrogen is protonated (solubility + peak shape) while the acetonitrile gradient modulates the hydrophobic interaction of the aromatic rings.
Visualization of Separation Logic
Figure 1: Mechanistic separation logic. The absence of Fluorine increases the hydrophobicity/electron density of the impurity, typically increasing retention on C18 phases relative to the API.
Detailed Analytical Protocol
This protocol is compliant with ICH Q2(R2) standards for impurity profiling.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC with PDA/UV Detector | PDA required for peak purity assessment. |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent) | High surface area C18 with end-capping to minimize silanol activity. |
| Column Temp | 35°C ± 1°C | Elevated temperature improves mass transfer and sharpens peaks. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Wavelength | 275 nm | Optimal absorbance for the benzisoxazole moiety; minimizes solvent cut-off noise. |
| Injection Vol | 20 µL | Higher volume to ensure LOQ sensitivity for trace impurities. |
| Run Time | 45 Minutes | Sufficient to elute late-eluting dimers or non-polar degradants. |
Reagents & Mobile Phase Preparation
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%), Acetonitrile (HPLC Grade), Water (Milli-Q).
-
Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.5 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm nylon membrane.
-
Mobile Phase A: Buffer pH 3.5
-
Mobile Phase B: Acetonitrile
Gradient Program
Note: A gradient is essential. Isocratic methods often fail to resolve the Desfluoro impurity from the main peak tail or fail to elute late eluters.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Initial Hold |
| 5.0 | 75 | 25 | Isocratic for early eluters |
| 25.0 | 40 | 60 | Linear Ramp (Elution of API & Desfluoro) |
| 35.0 | 20 | 80 | Wash Step |
| 38.0 | 75 | 25 | Return to Initial |
| 45.0 | 75 | 25 | Re-equilibration |
Method Validation Framework (ICH Q2(R2))
To ensure this method is "fit for purpose," the following validation parameters must be executed.
System Suitability Criteria
Before releasing any batch data, the system must pass these hard limits:
-
Resolution (
): > 2.0 between Iloperidone and Desfluoro Iloperidone. -
Tailing Factor (
): < 1.5 for the Iloperidone peak (Critical for integration accuracy). -
Theoretical Plates (
): > 5000. -
Precision: %RSD of 6 replicate injections of Standard < 2.0%.
Sensitivity (LOD/LOQ)
Desfluoro Iloperidone is a process impurity and must be controlled at thresholds defined by ICH Q3A (typically < 0.15%).
-
LOQ Target: 0.05% of the API concentration.
-
Signal-to-Noise Ratio: LOQ requires S/N ≥ 10.
Method Lifecycle Workflow
Figure 2: Validation lifecycle aligned with ICH Q2(R2) and Q14 principles.
Troubleshooting & Critical Considerations
-
Peak Tailing: If the Iloperidone peak tails (
), it will mask the Desfluoro impurity (which often elutes on the tail).-
Fix: Add 1 mL of Triethylamine (TEA) to the buffer preparation step (before pH adjustment) to block silanol sites.
-
-
Retention Time Drift:
-
Cause: pH fluctuation. Iloperidone is sensitive to pH changes near 3.5-4.0.
-
Fix: Ensure pH meter is calibrated daily. Use a buffer concentration of at least 20mM to resist pH shifts.
-
-
Ghost Peaks:
-
Cause: Gradient grade Acetonitrile is required. Lower grades produce baseline artifacts at 275 nm during the gradient ramp.
-
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][2] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Fanapt (Iloperidone) Prescribing Information.[3] (2009).[3][4][5] Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71360, Iloperidone. (2024).[1][2] Retrieved from [Link]
-
European Medicines Agency (EMA). ICH Q3A(R2) Impurities in new drug substances. (2006). Retrieved from [Link]
Sources
Application Note: High-Resolution Quantification of Desfluoro Iloperidone Impurity via RP-HPLC
This guide details a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Desfluoro Iloperidone , a critical process-related impurity in Iloperidone drug substances.[1]
Executive Summary & Scientific Rationale
In the synthesis of Iloperidone (an atypical antipsychotic), the quality of the starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole is paramount.[1][2] A common contaminant in this starting material is its non-fluorinated analog.[1][2] If not removed, this precursor reacts downstream to form Desfluoro Iloperidone .[1][2]
Because Desfluoro Iloperidone differs from the Active Pharmaceutical Ingredient (API) by only a single atom (Hydrogen replacing Fluorine), it possesses highly similar physicochemical properties (solubility, pKa, and lipophilicity).[1] This structural similarity makes chromatographic separation challenging, often resulting in co-elution under standard isocratic conditions.[1]
Method Strategy: This protocol utilizes a Gradient Reverse-Phase HPLC (RP-HPLC) method.[1] We employ a highly end-capped C18 stationary phase to maximize hydrophobic discrimination.[1] A strictly controlled acidic pH (3.5) buffers the mobile phase to suppress silanol activity and ensure the basic piperidine nitrogen remains protonated, preventing peak tailing and improving resolution between the desfluoro impurity and the parent drug.[1]
Chemical Structures & Criticality
| Compound | Structure Description | Criticality |
| Iloperidone (API) | Contains a 6-Fluoro -1,2-benzisoxazole moiety.[1][2][3] | Target Analyte |
| Desfluoro Iloperidone | Contains a 1,2-benzisoxazole moiety (Lacks Fluorine).[1][2][3][4][5] | Process Impurity: Must be controlled < 0.15% (ICH Q3A). |
Experimental Protocol
Equipment & Reagents[1]
-
Instrument: HPLC System with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).
-
Column: Agilent Zorbax Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).
-
Rationale: A 250mm column provides the theoretical plates necessary to resolve the closely eluting desfluoro analog.[1]
-
-
Reagents:
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Buffer: 20 mM KH₂PO₄ + 0.1% TEA, adjusted to pH 3.5 ± 0.05 with Orthophosphoric Acid. |
| Mobile Phase B | Acetonitrile : Methanol (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 35°C |
| Injection Volume | 20 µL |
| Detection | UV at 274 nm (λmax of Iloperidone and Desfluoro analog) |
| Run Time | 45 minutes |
Gradient Program:
-
Logic: A shallow gradient slope is initiated around the retention time of the main peak to maximize the separation factor (
) between Iloperidone and Desfluoro Iloperidone.[1]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 80 | 20 |
| 5.0 | 80 | 20 |
| 25.0 | 50 | 50 |
| 35.0 | 20 | 80 |
| 40.0 | 80 | 20 |
| 45.0 | 80 | 20 |
Preparation of Solutions
1. Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water.[1] Add 1 mL of Triethylamine. Adjust pH to 3.5 with dilute orthophosphoric acid.[1] Filter through a 0.45 µm membrane filter.[1][7]
2. Standard Stock Solution (Desfluoro Impurity): Accurately weigh 5 mg of Desfluoro Iloperidone Reference Standard into a 100 mL volumetric flask.[1] Dissolve and dilute to volume with Mobile Phase B (Concentration: 50 µg/mL).
3. System Suitability Solution: Prepare a solution containing 0.5 mg/mL of Iloperidone API spiked with 0.15% (0.75 µg/mL) of Desfluoro Iloperidone.[1]
-
Purpose: To verify resolution between the API and the impurity.
4. Sample Preparation: Accurately weigh 50 mg of Iloperidone sample into a 100 mL volumetric flask. Dissolve in 20 mL of Mobile Phase B and dilute to volume with Mobile Phase A (Concentration: 0.5 mg/mL).
Method Validation & Logic (Self-Validating System)
The following parameters ensure the method produces reliable data.
System Suitability Criteria
Before analyzing samples, inject the System Suitability Solution (6 replicates) and verify:
-
Resolution (
): > 1.5 between Iloperidone and Desfluoro Iloperidone.-
Note: Desfluoro Iloperidone typically elutes after Iloperidone (Relative Retention Time ~1.1 - 1.[1]2) due to the loss of the polar C-F bond, making it slightly more lipophilic in this mobile phase system.
-
-
Tailing Factor (
): < 2.0 for both peaks. -
RSD: < 5.0% for the peak area of the impurity.[1]
Specificity
Inject individual solutions of Iloperidone, Desfluoro Iloperidone, and a blank.[1]
-
Requirement: No interference at the retention time of the impurity from the blank or other known impurities (e.g., N-oxide, Hydroxy impurities).[1]
Linearity
Prepare a series of Desfluoro Iloperidone standards ranging from LOQ (approx. 0.03%) to 150% of the specification limit (0.225%).
-
Acceptance: Correlation Coefficient (
) ≥ 0.999.
Calculation
Quantify the impurity using the external standard method:
Where:
- = Peak area of Desfluoro impurity in sample.
- = Peak area of Desfluoro impurity in standard.
- = Concentration of standard (mg/mL).
- = Concentration of sample (mg/mL).
- = Potency of Reference Standard (decimal).
Workflow Visualization
The following diagram illustrates the logical decision tree for the analysis, ensuring compliance with ICH guidelines.
Caption: Operational workflow for Desfluoro Iloperidone quantification, enforcing System Suitability checkpoints (Resolution and Precision) before sample data acquisition.
References
-
Landge, S. B., et al. (2014).[1] Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products. American Journal of Analytical Chemistry, 5, 969-981.[1] Retrieved from [Link]
-
Kilaru, R. B., et al. (2013).[1] Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 25(11). Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
PubChem. (n.d.).[1] Desfluororisperidone (Structurally related analog).[1][2] Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. allmpus.com [allmpus.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
Application Note: High-Resolution Chromatographic Separation of Desfluoro Iloperidone from Iloperidone
Executive Summary
This Application Note details a validated, stability-indicating protocol for the separation of Desfluoro Iloperidone (a critical process impurity and degradation product) from Iloperidone (API). While Iloperidone is a well-established atypical antipsychotic, its structural similarity to the desfluoro analog presents a significant chromatographic challenge. The desfluoro impurity lacks a single fluorine atom on the benzisoxazole ring, resulting in minimal hydrophobicity differences (
This guide provides a robust Gradient RP-HPLC method utilizing a pH-controlled phosphate buffer system to achieve a resolution (
Introduction & Regulatory Context[1][2][3][4][5][6][7]
Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1]
Desfluoro Iloperidone (often designated as Impurity B in varying monographs) arises primarily from:
-
Process Carryover: Use of non-fluorinated intermediates during the benzisoxazole ring formation.
-
Degradation: Reductive dehalogenation under stress conditions.
Because the C-F bond is highly lipophilic and electron-withdrawing, its replacement by C-H (Desfluoro) renders the impurity slightly more polar and basic. In Reverse Phase (RP) chromatography, this typically results in the Desfluoro impurity eluting before the parent peak, though the separation window is narrow.
Regulatory Thresholds (ICH Q3A R2)
| Parameter | Limit |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% |
| Qualification Threshold | 0.15% |
| Target Resolution ( | > 2.0 (between Impurity and API) |
Method Development Strategy
To ensure separation, we leverage two key mechanisms:
-
pH Control: Iloperidone has basic piperidine nitrogen (
). Using a buffer at pH 3.5 ensures the molecule is fully ionized, improving solubility and peak shape, while suppressing silanol activity on the column. -
Stationary Phase Selection: A high-carbon load C18 column is selected to maximize hydrophobic interaction density, which is necessary to discriminate the subtle difference between the fluorinated and non-fluorinated benzisoxazole rings.
Diagram: Method Development Decision Tree
Caption: Decision logic for optimizing the separation of structural analogs.
Experimental Protocol
Equipment & Reagents[2][6][7][8][9]
-
HPLC System: Agilent 1290 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/DAD detector.
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Orthophosphoric Acid (85%), HPLC Grade.
-
Acetonitrile (ACN), Gradient Grade.
-
Milli-Q Water.[2]
-
Chromatographic Conditions
This method uses a gradient elution to separate the early eluting Desfluoro impurity from the main peak and late-eluting dimers.
| Parameter | Setting |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18 with end-capping) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 275 nm (Reference: 360 nm or off) |
| Column Temp | 35°C |
| Injection Vol | 20 µL |
| Run Time | 25 Minutes |
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of
in 1000 mL water. Adjust pH to 3.5 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm nylon membrane. -
Mobile Phase B: 100% Acetonitrile.
Gradient Program
The gradient is designed to hold the organic modifier low initially to maximize interaction time for the Desfluoro/Iloperidone pair.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 75 | 25 | Equilibration |
| 5.0 | 75 | 25 | Isocratic Hold (Separation Window) |
| 15.0 | 40 | 60 | Ramp to elute late impurities |
| 20.0 | 40 | 60 | Wash |
| 20.1 | 75 | 25 | Return to Initial |
| 25.0 | 75 | 25 | Re-equilibration |
Sample Preparation Workflow
Diagram: Analytical Workflow
Caption: Standardized sample preparation workflow to ensure recovery and reproducibility.
Standard Preparation:
-
Stock Solution: Dissolve 10 mg Desfluoro Iloperidone Reference Standard in 100 mL Diluent (100 ppm).
-
System Suitability Solution: Spike Iloperidone (1.0 mg/mL) with Desfluoro Iloperidone stock to achieve a 0.15% impurity concentration.
System Suitability & Expected Results[2][7][8][10]
Retention Behavior
Under the described conditions, the elution order is:
-
Desfluoro Iloperidone: ~7.8 min (Relative Retention Time, RRT
0.92) -
Iloperidone (API): ~8.5 min (RRT = 1.00)
Note: The Desfluoro impurity elutes earlier because the absence of the Fluorine atom reduces the lipophilic interaction with the C18 chain compared to the parent molecule.
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | NLT 2.0 | Ensures accurate integration of the impurity tail. |
| Tailing Factor ( | NMT 1.5 | Indicates minimal secondary silanol interactions. |
| Plate Count ( | NLT 5000 | Ensures column efficiency. |
| % RSD (n=6) | NMT 2.0% | Verifies system precision. |
Troubleshooting Guide
Issue 1: Co-elution of Desfluoro and Iloperidone (
-
Cause: Organic modifier concentration too high at the start of the gradient.
-
Solution: Decrease initial %B from 25% to 20%. This increases retention time and allows more interaction with the stationary phase.
Issue 2: Peak Tailing on Iloperidone
-
Cause: Silanol activity or pH drift.
-
Solution: Ensure buffer pH is exactly 3.5. If problem persists, add 1 mL Triethylamine (TEA) per liter of buffer (though this shortens column life).
Issue 3: Baseline Drift
-
Cause: Absorbance of phosphate buffer at low wavelengths.
-
Solution: Ensure high-quality HPLC grade reagents. 275 nm is generally safe, but if using <230 nm, drift is common with gradients.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. [Link]
-
Landge, S. B., et al. "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form."[3] American Journal of Analytical Chemistry, vol. 5, no.[4][3] 14, 2014, pp. 969-981. [Link]
-
Yeniceli, D. "Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography."[3] Journal of Chromatographic Science, 2017. [Link]
-
Dubey, V., & Saini, T. R. "Development and Validation of an RP-HPLC Method for Quantitative Estimation of Iloperidone in Rat Plasma." International Journal of Pharmaceutical Sciences and Research, vol. 9, no. 2, 2018.[5] [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 5. ijpsr.com [ijpsr.com]
Application Note: A Robust Protocol for the Isolation and Purification of Desfluoro Iloperidone Using Preparative HPLC
Abstract and Introduction
Iloperidone is a second-generation atypical antipsychotic agent effective in the treatment of schizophrenia, primarily acting as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] In the synthesis of active pharmaceutical ingredients (APIs) like Iloperidone, the control of impurities is a critical aspect governed by international regulatory bodies to ensure the safety and efficacy of the final drug product.[2] One such process-related impurity is Desfluoro Iloperidone, which is structurally identical to the parent compound save for the absence of a key fluorine atom on the benzisoxazole ring.[3][4]
The primary source of this impurity is often the presence of a non-fluorinated benzisoxazole intermediate within the starting materials used for synthesis.[2] Due to its structural similarity to Iloperidone, its isolation for use as a reference standard and for toxicological studies presents a significant chromatographic challenge.
This application note provides a comprehensive, field-proven protocol for the isolation and purification of Desfluoro Iloperidone from a complex synthetic mixture. We move beyond a simple recitation of steps to explain the underlying scientific principles, from analytical method development to preparative scale-up. This guide is intended for researchers, analytical chemists, and process development scientists who require a reliable method to obtain highly pure Desfluoro Iloperidone for research and quality control purposes.
Analyte Characteristics and Separation Principles
The successful chromatographic separation of Desfluoro Iloperidone from Iloperidone hinges on exploiting the subtle difference in their physicochemical properties. The substitution of a highly electronegative fluorine atom with a hydrogen atom slightly reduces the polarity of the Desfluoro analogue.
Table 1: Physicochemical Properties of Iloperidone and Desfluoro Iloperidone
| Property | Iloperidone | Desfluoro Iloperidone |
| Chemical Structure | 1-[4-[3-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl] ethanone[3] | |
| Molecular Formula | C₂₄H₂₇FN₂O₄[5] | C₂₄H₂₈N₂O₄[3] |
| Molecular Weight | 426.5 g/mol [1] | 408.49 g/mol [3] |
| Key Difference | Presence of a fluorine atom at the 6-position of the benzisoxazole ring. | Absence of the fluorine atom. |
While this difference is minor, it is sufficient to allow for separation using high-resolution reversed-phase high-performance liquid chromatography (RP-HPLC). The principle of separation relies on the differential partitioning of the two compounds between a nonpolar stationary phase (typically C18) and a polar mobile phase. The slightly less polar Desfluoro Iloperidone is expected to have a stronger affinity for the stationary phase, resulting in a slightly longer retention time compared to Iloperidone under typical reversed-phase conditions.
Overall Purification Workflow
The purification process is a systematic progression from small-scale analytical method development to a larger-scale preparative separation, followed by rigorous purity verification. Each stage is critical for ensuring the final isolated compound meets the required purity specifications.
Caption: Workflow for the isolation of Desfluoro Iloperidone.
Detailed Experimental Protocols
Part A: Analytical Method Development (UPLC/HPLC)
Rationale: Before attempting a large-scale purification, an efficient analytical method must be developed to confirm the presence of the target impurity and ensure it can be baseline-resolved from the parent API and other byproducts. This method will also be used to assess the purity of the fractions collected during the preparative run. An Ultra-High-Performance Liquid Chromatography (UPLC) method is preferred for its speed and high resolution.[6][7]
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A (MPA): Prepare 0.1% (v/v) formic acid in deionized water. Filter through a 0.22 µm membrane filter. Formic acid is used to protonate silanol groups on the stationary phase and the basic nitrogen atoms on the analytes, leading to improved peak symmetry.[7][8]
-
Mobile Phase B (MPB): Acetonitrile (HPLC Grade).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude Iloperidone synthetic mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 50 µg/mL for analysis.
-
-
Chromatographic Conditions:
-
Instrument: UPLC System with PDA/UV Detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[6]
-
Column Temperature: 35 °C.[9]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 2 µL.
-
Detection: UV at 274 nm.[9]
-
Gradient Elution:
-
0.0 min: 30% MPB
-
10.0 min: 70% MPB
-
12.0 min: 70% MPB
-
12.1 min: 30% MPB
-
15.0 min: 30% MPB (Re-equilibration)
-
-
-
Analysis: Inject the sample and identify the peaks corresponding to Iloperidone and Desfluoro Iloperidone. The Desfluoro Iloperidone peak should have a slightly longer retention time. Optimize the gradient as needed to achieve baseline resolution (>1.5) between the two peaks.
Part B: Preparative HPLC Protocol
Rationale: The optimized analytical method is scaled up for preparative chromatography. The column dimensions, flow rate, and injection volume are increased to handle a larger sample load. The goal is to separate and collect the Desfluoro Iloperidone peak with the highest possible purity.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare larger volumes (e.g., 4 L) of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) as described in Part A. Ensure sufficient solvent for the entire run.
-
Sample Preparation (Loading Solution):
-
Dissolve an appropriate amount of the crude material (e.g., 200-500 mg, depending on column loading capacity) in the minimum necessary volume of a strong solvent like DMSO or Methanol.[3]
-
If possible, dilute with the initial mobile phase composition (e.g., 70:30 MPA:MPB) to improve peak shape upon injection. The final concentration should be high, but the sample must be fully dissolved to avoid column blockage.
-
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a fraction collector.
-
Column: A C18 column suitable for preparative scale, e.g., 19 x 150 mm, 5 µm particle size.
-
Column Temperature: Ambient.
-
Flow Rate: 15-20 mL/min (adjust based on column dimensions).
-
Injection Volume: 1-5 mL (depending on sample concentration).
-
Detection: UV at 274 nm.
-
Gradient Elution (Scaled): The gradient from the analytical method is geometrically scaled. The gradient duration is increased proportionally to the change in column volume and flow rate.
-
0.0 min: 30% MPB
-
20.0 min: 70% MPB
-
25.0 min: 70% MPB
-
25.1 min: 30% MPB
-
35.0 min: 30% MPB (Re-equilibration)
-
-
-
Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV detector signal (slope and/or threshold).
-
Collect the eluent corresponding to the Desfluoro Iloperidone peak into separate tubes. It is advisable to collect narrow fractions across the entire peak to isolate the purest portions.
-
-
Post-Purification Processing:
-
Analyze an aliquot from each collected fraction using the UPLC method from Part A to determine its purity.
-
Pool the fractions that meet the desired purity specification (e.g., >99.0%).
-
Remove the organic and aqueous solvents from the pooled fractions using a rotary evaporator or a lyophilizer.
-
The resulting solid is the purified Desfluoro Iloperidone.
-
Summary of Optimized Parameters and Expected Results
The conditions provided are a robust starting point and should yield high-purity Desfluoro Iloperidone.
Table 2: Summary of Optimized Chromatographic Conditions
| Parameter | Analytical UPLC | Preparative HPLC |
| Column | C18, 1.7 µm, 2.1 x 100 mm | C18, 5 µm, 19 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in H₂O | 0.1% Formic Acid in H₂O |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 18 mL/min |
| Gradient | 30-70% B over 10 min | 30-70% B over 20 min |
| Detection λ | 274 nm | 274 nm |
| Expected Purity | N/A | >99.0% (post-pooling) |
| Expected Recovery | N/A | 70-85% (dependent on fraction cutting) |
Discussion: Causality and Field Insights
-
Choice of Acidic Modifier: Formic acid is a volatile modifier, which is advantageous as it can be easily removed during the solvent evaporation step, preventing the formation of non-volatile salts with the purified compound.
-
Loading Capacity: Overloading the preparative column is a common mistake that leads to poor resolution and peak fronting. It is crucial to perform loading studies by injecting increasing amounts of the crude mixture until resolution begins to degrade. This determines the maximum amount of material that can be purified per run.
-
Fraction Purity vs. Recovery: A critical trade-off exists in preparative chromatography. Collecting only the apex of the elution peak will yield very high purity but low recovery. Conversely, collecting the entire peak (including the tails) increases recovery but compromises purity. The strategy should be dictated by the end-use of the material. For a reference standard, purity is paramount.
-
Stability Considerations: Iloperidone is known to be susceptible to degradation under strongly acidic and basic conditions.[6][10] The use of a mild acid like 0.1% formic acid and conducting the purification at ambient temperature helps preserve the integrity of the molecule.
Conclusion
This application note details a systematic and robust workflow for the isolation and purification of the process-related impurity Desfluoro Iloperidone. By beginning with a high-resolution analytical method and carefully scaling the parameters to a preparative scale, this protocol enables the user to obtain the target compound with a purity exceeding 99%. This highly purified material is essential for its use as a reference standard in routine quality control analysis and for further pharmacological and toxicological evaluation, ultimately contributing to the development of safer pharmaceutical products.
References
-
ResearchGate. (n.d.). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry | Request PDF. Retrieved from [Link]
-
PubMed. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Retrieved from [Link]
-
OUCI. (n.d.). Analytical Methods for the Determination of Atypical Antipsychotic Drugs - An Update. Retrieved from [Link]
-
PMC. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
Allmpus. (n.d.). Iloperidone Desfluoro Impurity. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Spectrophotometric Method for the Estimation of Iloperidone in Bulk and Tablet Dosage Form. Retrieved from [Link]
-
ResearchGate. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Iloperidone. Retrieved from [Link]
-
International Journal of Current Advanced Research. (2022). Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone. Retrieved from [Link]
Sources
- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 3. allmpus.com [allmpus.com]
- 4. journalijcar.org [journalijcar.org]
- 5. ajrconline.org [ajrconline.org]
- 6. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Impurity Profiling of Iloperidone – Targeting the Desfluoro Analog
Executive Summary
This Application Note provides a comprehensive guide for the detection, quantification, and control of Desfluoro Iloperidone (CAS: 133454-46-3), a critical process-related impurity in the synthesis of the atypical antipsychotic Iloperidone.
The presence of Desfluoro Iloperidone represents a significant analytical challenge due to its structural similarity to the Active Pharmaceutical Ingredient (API). The fluorine-to-hydrogen substitution results in minimal differences in lipophilicity and retention behavior, necessitating a high-resolution chromatographic approach. This guide outlines the mechanistic origin of the impurity, a validated HPLC protocol for its separation, and the strategic use of Reference Standards (RS) for response factor calculation.
Chemical Characterization & Mechanistic Origin
The Impurity: Desfluoro Iloperidone
Unlike degradants that form over time, Desfluoro Iloperidone is primarily a process-related impurity .[1] It arises from the "Trojan Horse" contamination of the starting material.
-
Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2][3]
-
CAS Number: 133454-46-3[2]
-
Molecular Formula: C24H28N2O4[2]
-
Molecular Weight: 408.49 g/mol (Iloperidone: 426.48 g/mol )
-
Key Structural Difference: Absence of the Fluorine atom at the 6-position of the benzisoxazole ring.[1]
Formation Pathway
The synthesis of Iloperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a phenoxyalkyl halide. The Desfluoro impurity is formed when the starting material is contaminated with the non-fluorinated analog, 3-(4-piperidinyl)-1,2-benzisoxazole .[1] This analog undergoes the exact same alkylation reaction, carrying the impurity through to the final API.
Expert Insight: Because the impurity enters at the starting material stage and lacks reactive handles for easy removal (e.g., it has no distinct acidic/basic difference from the API), downstream purification (crystallization) is often inefficient. Therefore, control at the source (starting material specification) is the only robust mitigation strategy.
Pathway Visualization
The following diagram illustrates the parallel synthesis pathway where the impurity mimics the API formation.
Caption: Parallel synthesis pathway showing the origin of Desfluoro Iloperidone from non-fluorinated starting material contamination.
Validated Analytical Protocol
Method Selection Rationale
Separating Desfluoro Iloperidone from Iloperidone is challenging because the Fluorine atom is small (Van der Waals radius similar to H). However, Fluorine is highly electronegative, altering the dipole moment of the benzisoxazole ring.
-
Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl column is recommended. Phenyl-Hexyl phases often provide better selectivity for halogenated compounds due to pi-pi interactions.
-
pH Control: The basic piperidine nitrogen requires a buffered mobile phase (pH 3.0–4.0) to ensure the analyte is ionized (protonated), preventing peak tailing and improving peak shape.
High-Performance Liquid Chromatography (HPLC) Protocol
| Parameter | Condition |
| Instrument | HPLC/UPLC with PDA (Photodiode Array) Detector |
| Column | Waters XBridge C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Column Temp | 35°C |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 3.5 (adj. with Orthophosphoric Acid) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detection | UV at 225 nm (Isosbestic point/max absorption for benzisoxazole) |
| Run Time | 45 Minutes |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Description |
| 0.0 | 80 | 20 | Initial Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold |
| 25.0 | 40 | 60 | Linear Gradient |
| 35.0 | 20 | 80 | Wash Step |
| 36.0 | 80 | 20 | Return to Initial |
| 45.0 | 80 | 20 | Re-equilibration |
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).
-
Standard Stock: Dissolve 10 mg Desfluoro Iloperidone RS in 10 mL Diluent (1000 ppm).
-
System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Iloperidone API spiked with 0.1% (0.5 µg/mL) Desfluoro Iloperidone.
Method Validation & Data Analysis
System Suitability Criteria
To ensure the method is valid for routine release testing, the following criteria must be met using the System Suitability Solution:
-
Resolution (Rs): The resolution between Desfluoro Iloperidone and Iloperidone must be > 1.5 . (Note: Desfluoro typically elutes before Iloperidone due to slightly lower lipophilicity).
-
Tailing Factor: < 2.0 for both peaks.[4]
-
Precision: %RSD of peak area for 6 replicate injections of the standard < 2.0%.
Relative Response Factor (RRF) Calculation
Quantification of impurities often requires an RRF because the impurity may absorb UV light differently than the API.
-
Experimental Determination: Inject linearity solutions of both Desfluoro Iloperidone and Iloperidone (range 0.5 µg/mL to 5.0 µg/mL).
-
Typical RRF: For Desfluoro Iloperidone at 225 nm, the RRF is typically 0.9 – 1.1 , as the chromophore (benzisoxazole + phenoxy) is largely intact. If RRF is within 0.8–1.2, it is often acceptable to assume RRF = 1.0 for routine calculations, but this must be experimentally verified.
Analytical Workflow Diagram
Caption: Step-by-step workflow for the detection and quantification of Desfluoro Iloperidone.
References
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Chemical Identity and Structural Relationship. Retrieved from
-
International Journal of Current Advanced Research. Synthesis, isolation and characterization of related substances, degradation and potential impurities of iloperidone.[5] (2022).[5][6][7] Retrieved from [5]
-
Asian Journal of Chemistry. Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone. (2013).[8][9] Retrieved from
-
Scientific Research Publishing. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products. (2014).[4] Retrieved from
-
Veeprho. Iloperidone Impurities and Related Compound - Regulatory Specifications. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. allmpus.com [allmpus.com]
- 3. Iloperidone USP Reference Standard CAS 133454-47-4 Sigma-Aldrich [sigmaaldrich.com]
- 4. scirp.org [scirp.org]
- 5. journalijcar.org [journalijcar.org]
- 6. alentris.org [alentris.org]
- 7. ejurnal-analiskesehatan.web.id [ejurnal-analiskesehatan.web.id]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
LC-HRMS for structural elucidation of Desfluoro Iloperidone
Executive Summary
This application note details a robust protocol for the identification and structural elucidation of Desfluoro Iloperidone , a critical process-related impurity of the atypical antipsychotic Iloperidone. Using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), we establish a self-validating workflow that differentiates the impurity from the Active Pharmaceutical Ingredient (API) based on exact mass shifts and characteristic fragmentation patterns. This guide is designed for analytical scientists in R&D and QC environments, ensuring compliance with ICH Q3A/B guidelines for impurity profiling.
Introduction & Scientific Context
Iloperidone (C24H27FN2O4) acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[1][2] Its synthesis involves the alkylation of 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[3] A common critical impurity arises when the starting material is contaminated with its non-fluorinated analog, leading to the formation of Desfluoro Iloperidone (C24H28N2O4).
The structural difference is subtle—a single fluorine atom replaced by hydrogen—resulting in a mass difference of 17.9906 Da . Low-resolution MS often fails to confidently distinguish this due to potential isobaric interferences or lack of fine isotopic structure. HRMS, providing sub-ppm mass accuracy, combined with MS/MS fragmentation, is the definitive technique for elucidation.
Key Analytical Challenge:
-
API: Iloperidone (
427.2028) -
Impurity: Desfluoro Iloperidone (
409.2122) -
Objective: Confirm the loss of Fluorine on the benzisoxazole ring while validating the integrity of the acetophenone tail.
Experimental Protocol
Reagents and Materials[4][5][6][7]
-
Reference Standards: Iloperidone API (>99.5%), Desfluoro Iloperidone (if available, otherwise synthesized in-situ via forced degradation or spiked enriched mother liquor).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: LC-MS grade Formic Acid (FA) or Ammonium Acetate.
Sample Preparation
-
Diluent: ACN:Water (50:50 v/v).
-
Stock Solution: 1.0 mg/mL in Diluent.
-
Working Solution: Dilute to 10 µg/mL.
-
System Suitability: A mix of API (10 µg/mL) and Impurity (0.5 µg/mL) to demonstrate resolution.
LC-HRMS Conditions
The following conditions are optimized for the separation of hydrophobic impurities on a C18 stationary phase.
Table 1: Chromatographic & Spectrometric Parameters
| Parameter | Setting / Specification |
| System | UHPLC coupled to Q-TOF or Orbitrap MS |
| Column | Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min: 10% B; 1-10 min: 10%→90% B; 10-12 min: 90% B; 12.1 min: 10% B |
| Ion Source | ESI Positive Mode (+ve) |
| Mass Range | |
| Resolution | > 30,000 FWHM (at |
| Collision Energy | Stepped NCE (20, 35, 50 eV) for comprehensive fragmentation |
Structural Elucidation Logic
The elucidation relies on a "Divide and Conquer" approach using MS/MS. Iloperidone consists of two distinct structural domains linked by a propyl chain:
-
Domain A (Fluorinated): 6-fluoro-1,2-benzisoxazole moiety.[4]
-
Domain B (Non-Fluorinated): 1-(4-hydroxy-3-methoxyphenyl)ethanone moiety.[5][6]
Hypothesis: If the impurity is Desfluoro Iloperidone, fragments derived from Domain A will show a mass shift of -17.9906 Da (F
MS1 Exact Mass Analysis
First, we confirm the elemental composition of the precursor ion.
Table 2: Precursor Ion Analysis
| Compound | Formula | Theoretical | Mass Difference ( |
| Iloperidone | C | 427.2028 | Reference |
| Desfluoro Impurity | C | 409.2122 | -17.9906 Da |
Note: The replacement of F (18.9984) with H (1.0078) results in a net loss of ~18 Da.
MS2 Fragmentation Pathway
Under Collision Induced Dissociation (CID), Iloperidone cleaves primarily at the N-alkyl and O-alkyl bonds of the linker.
-
Fragment F1 (Domain A): Cleavage at the piperidine nitrogen yields the benzisoxazolyl-piperidine cation.
-
API m/z: ~261.1
-
Impurity m/z: ~243.1 (Shift observed)
-
-
Fragment F2 (Domain B): Cleavage of the ether linkage yields the methoxy-acetophenone cation.
-
API m/z: ~207.1
-
Impurity m/z: ~207.1 (No shift)
-
Visualization of Fragmentation Logic
The following diagram illustrates the specific bond cleavages and the resulting mass shifts that confirm the structure.
Caption: Comparative MS/MS fragmentation pathway. The mass shift in Domain A confirms the absence of Fluorine in the benzisoxazole ring.
Results & Discussion
Chromatographic Separation
Using the ACQUITY BEH C18 column, Iloperidone typically elutes at approximately 5.0 - 6.0 minutes. The Desfluoro impurity, being slightly less polar (due to the loss of the electronegative Fluorine atom which affects the dipole moment), may show a slightly shifted retention time, typically eluting close to the main peak. The high peak capacity of the gradient described in Table 1 ensures baseline separation (
Interpretation of MS/MS Spectra
The structural confirmation is self-validating through the observation of the "diagnostic ions":
-
Diagnostic Ion 1 (
261 vs 243): The presence of the 243.1128 fragment in the impurity spectrum confirms that the modification is on the piperidine-benzisoxazole side. -
Diagnostic Ion 2 (
207): The persistence of the 207.0652 fragment in both spectra confirms that the methoxy-acetophenone moiety is intact and unmodified.
This pattern rules out other potential impurities such as O-desmethyl iloperidone (which would shift the 207 fragment) or
References
-
Veeprho . Iloperidone Impurities and Related Compound. Retrieved from [Link]
-
Splendid Lab . Desfluoro Iloperidone-d3 (Impurity) - Chemical Structure. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 14372035, Desfluororisperidone (Structurally Analogous). Retrieved from [Link]
-
Patel, S. et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. allmpus.com [allmpus.com]
- 5. Free Article [pdfs.semanticscholar.org]
- 6. asianpubs.org [asianpubs.org]
Application Note: Stability-Indicating Method Development for Iloperidone
The following Application Note and Protocol is designed for pharmaceutical scientists and analytical chemists. It addresses the critical requirement of distinguishing process-related impurities (specifically Desfluoro Iloperidone ) from degradation products generated during stress testing (forced degradation) of the active pharmaceutical ingredient (API), Iloperidone.
Focus: Resolution of Desfluoro Iloperidone under Forced Degradation Conditions
Executive Summary & Scientific Rationale
In the development of Iloperidone (an atypical antipsychotic), the Desfluoro Iloperidone impurity (1-[4-[3-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone) represents a unique analytical challenge.[1] Structurally identical to the API except for a single missing fluorine atom on the benzisoxazole ring, it possesses highly similar chromatographic behavior to the parent drug.
While Desfluoro Iloperidone is primarily a process-related impurity (stemming from the non-fluorinated starting material), a robust Stability-Indicating Method (SIM) must demonstrate specificity. This means the method must resolve the API from:
-
New Degradation Products formed under stress (Acid, Base, Oxidation).[2]
-
Existing Process Impurities (Desfluoro Iloperidone) that may co-elute with new degradants.
This protocol details the forced degradation of Iloperidone, specifically designed to validate the resolution of the Desfluoro analog against the complex matrix of hydrolytic and oxidative degradants.
Chemical Basis & Critical Quality Attributes (CQA)
-
Target Molecule: Iloperidone (
)[3] -
Critical Impurity: Desfluoro Iloperidone (
) -
Differentiation Factor: The Fluorine atom at the C-6 position of the benzisoxazole ring induces a slight polarity shift and electron-withdrawing effect, altering the pKa and hydrophobic interaction with C18 stationary phases.
-
Degradation Susceptibility:
-
Hydrolysis: The ether linkage and the benzisoxazole ring are susceptible to acid/base hydrolysis.
-
Oxidation: The piperidine nitrogen and the benzisoxazole moiety are prone to N-oxide formation.
-
Experimental Protocol
3.1. Reagents and Standards[4]
-
API Standard: Iloperidone Reference Standard (>99.0% purity).
-
Impurity Standard: Desfluoro Iloperidone (Impurity I) Reference Standard.
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (
).[5]
3.2. Solution Preparation[6]
-
Diluent: Acetonitrile : Phosphate Buffer pH 3.0 (50:50 v/v).
-
Stock Solution A (API): 1.0 mg/mL Iloperidone in Diluent.
-
Stock Solution B (Impurity): 0.1 mg/mL Desfluoro Iloperidone in Diluent.
-
Spiked Sample (System Suitability): Mix Stock A and Stock B to achieve 100
g/mL API spiked with 0.5% Desfluoro Iloperidone.
3.3. Stress Conditions (Forced Degradation)
Objective: Achieve 5–20% degradation of the API to generate realistic degradant profiles.
| Stress Type | Reagent / Condition | Exposure Time | Neutralization/Quenching |
| Acid Hydrolysis | 1.0 mL Stock A + 1.0 mL 0.1 N HCl | 4 hrs @ 80°C | Neutralize with 1.0 mL 0.1 N NaOH |
| Base Hydrolysis | 1.0 mL Stock A + 1.0 mL 0.1 N NaOH | 2 hrs @ 60°C | Neutralize with 1.0 mL 0.1 N HCl |
| Oxidation | 1.0 mL Stock A + 1.0 mL 3% | 24 hrs @ RT | Dilute with mobile phase (Quench) |
| Thermal | Solid API spread thin layer | 7 days @ 80°C | Dissolve in Diluent to 100 |
| Photolytic | Solid API & Solution | 1.2M Lux hours (ICH Q1B) | Dissolve in Diluent to 100 |
Critical Step: For every stress sample, prepare a duplicate spiked with Desfluoro Iloperidone post-degradation. This confirms that the impurity does not co-elute with any newly formed degradants.
Analytical Methodology (UPLC/HPLC)[1][2][5][7][8][9]
To ensure separation of the Desfluoro impurity (which elutes very close to Iloperidone) from the API and other degradants, a gradient method with pH control is required.
-
Instrument: UHPLC System with PDA (Photodiode Array) Detector.
-
Column: Waters Acquity UPLC BEH C18,
mm, 1.7 m (or equivalent). -
Mobile Phase A: 10 mM Ammonium Acetate or Phosphate Buffer (pH 3.5).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
-
Detection: UV @ 275 nm.
-
Injection Vol: 2.0
L.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | 6 |
| 10.0 | 40 | 60 | 6 |
| 12.0 | 10 | 90 | 6 |
| 14.0 | 90 | 10 | 1 |
| 16.0 | 90 | 10 | End |
Results & Interpretation
5.1. Degradation Profile Summary
The following table summarizes typical Relative Retention Times (RRT) relative to Iloperidone (RT ~ 8.5 min).
| Peak Identity | RRT (Approx) | Origin | Critical Resolution Note |
| Acid Degradant 1 | 0.65 | Hydrolysis (Cleavage) | Well resolved. |
| Base Degradant 1 | 0.72 | Hydrolysis | Well resolved. |
| Desfluoro Iloperidone | 0.92 - 0.95 | Process Impurity | CRITICAL PAIR. Must have Resolution ( |
| Iloperidone (API) | 1.00 | Parent | N/A |
| N-Oxide Degradant | 1.15 | Oxidation | Elutes after API. |
5.2. Mechanistic Insight
Under acidic conditions, the ether linkage often cleaves, resulting in smaller, more polar fragments eluting early. Under oxidative stress, the piperidine nitrogen oxidizes to the N-oxide, which is more polar but often shows a retention shift depending on pH.
The Desfluoro Challenge: Because Desfluoro Iloperidone lacks only one fluorine atom, its lipophilicity is marginally lower than Iloperidone. If the gradient slope is too shallow at the API elution point, these two will merge. If a degradation product elutes at RRT 0.93, it will mask the Desfluoro impurity. Mass Spectrometry (LC-MS) is recommended during development to confirm peak purity at RRT 0.93.
Visualization of Workflows
6.1. Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for forced degradation including the critical Desfluoro spiking step for specificity validation.
6.2. Analytical Logic: Resolution Strategy (DOT Diagram)
Caption: Decision tree for identifying peaks near the API, ensuring Desfluoro Iloperidone is correctly distinguished.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).Link
-
Landge, S., et al. (2014).[7] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products." American Journal of Analytical Chemistry. Link
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) - Forced Degradation Context.Link
-
Chawla, G., & Bansal, A. K. (2004). "A conceptual basis for forced degradation studies." Pharmaceutical Technology.[7][8] Link
-
PubChem. Iloperidone Compound Summary.Link
Sources
- 1. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 2. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 8. biomedres.us [biomedres.us]
Spectroscopic analysis (NMR, IR, Mass) of Desfluoro Iloperidone
Application Note: Spectroscopic Characterization and Identification of Desfluoro Iloperidone
Executive Summary
In the synthesis of the atypical antipsychotic Iloperidone (Fanapt®), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B).[1] Among these, Desfluoro Iloperidone (CAS: 133454-46-3) is a significant process impurity arising from the contamination of the starting material, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, with its non-fluorinated analog.[1][2][3]
This guide provides a comprehensive spectroscopic workflow (LC-MS/MS, NMR, and IR) to unequivocally distinguish Desfluoro Iloperidone from the Active Pharmaceutical Ingredient (API).[1][3] The removal of the fluorine atom at position 6 of the benzisoxazole ring results in distinct spectral signatures utilized here for limit testing and structural confirmation.
Chemical Identity & Structural Context
| Feature | Iloperidone (API) | Desfluoro Iloperidone (Impurity) |
| CAS Number | 133454-47-4 | 133454-46-3 |
| Formula | C | C |
| Mol.[1][2][3] Weight | 426.48 g/mol | 408.49 g/mol |
| Key Difference | Contains Fluorine at pos. 6 of benzisoxazole | Hydrogen replaces Fluorine |
| Origin | Target Synthesis | Contaminant in starting material |
Experimental Protocols
High-Resolution Mass Spectrometry (LC-HRMS)
Objective: To detect the impurity based on accurate mass and fragmentation patterns, differentiating the mass shift caused by defluorination (
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Ionization: ESI Positive Mode.
Data Interpretation:
-
Parent Ion ([M+H]
): -
Fragmentation (MS/MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the absence of Fluorine-Carbon coupling and the change in aromatic proton splitting.[1]
Sample Preparation:
Dissolve 10 mg of sample in 0.6 mL of DMSO-d
Critical Analysis Points:
- F NMR:
- H NMR (Aromatic Region):
- C NMR:
Infrared Spectroscopy (FTIR)
Objective: To observe the loss of the C-F stretching vibration.
-
Method: KBr Pellet or ATR.[3]
-
Key Band:
Comparative Data Summary
The following table summarizes the expected spectral shifts when moving from the API to the Desfluoro impurity.
| Technique | Parameter | Iloperidone (API) | Desfluoro Iloperidone |
| HPLC | Retention Time (RRT) | 1.00 | ~0.92 - 0.95 (Slightly less lipophilic) |
| Mass Spec | Molecular Ion [M+H] | 427.2 | 409.2 |
| Benzisoxazole Protons | 3 Protons (Coupled to F) | 4 Protons (No F coupling) | |
| C-F Carbon (C6) | Doublet ( | Singlet (Shifted) | |
| Fluorine Signal | Present | Absent |
Analytical Workflow Diagram
The following diagram illustrates the decision tree for identifying the Desfluoro impurity during batch release testing.
Caption: Analytical decision tree for the isolation and confirmation of Desfluoro Iloperidone.
References
-
Landge, S., et al. (2014).[1][9][10] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products." American Journal of Analytical Chemistry.
-
Kilaru, R. B., et al. (2013).[1] "Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone." Asian Journal of Chemistry. [1][3]
-
BenchChem. "Desfluoro Iloperidone-d3 (Impurity) Product Information."
-
Cayman Chemical. "Iloperidone Product Data & CAS 133454-47-4."
Sources
- 1. Free Article [pdfs.semanticscholar.org]
- 2. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 3. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. ossila.com [ossila.com]
- 9. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 10. scirp.org [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Analytical Detection of Desfluoro Iloperidone
Topic: Troubleshooting & Method Development for Desfluoro Iloperidone (Impurity B)
Audience: Analytical Chemists, DMPK Scientists, QC Specialists Status: Active | Updated: February 17, 2026
Introduction: The Analytical Context
Desfluoro Iloperidone (CAS: 133454-46-3), often designated as Impurity B or a process-related impurity, represents a critical analytical challenge due to its structural isomorphism to the parent drug, Iloperidone. The molecule differs only by the absence of a single fluorine atom on the benzisoxazole ring.
This minor structural change results in:
-
High Chromatographic Similarity: Similar lipophilicity (logP) makes baseline resolution difficult on standard C18 chemistries.
-
Isobaric Interference Risks: While the mass differs by 18 Da (F vs H), in-source fragmentation or adduct formation in MS can complicate identification without rigorous MRM optimization.
-
Matrix Suppression: In biological matrices (plasma/urine), the co-elution with phospholipids often suppresses the ionization of this specific impurity.
This guide synthesizes troubleshooting protocols based on high-sensitivity LC-MS/MS and HPLC-UV methodologies.
Module 1: Chromatographic Resolution (HPLC/UPLC)
Q: I cannot achieve baseline resolution (Rs > 1.5) between Iloperidone and Desfluoro Iloperidone.[1][2] They co-elute on my C18 column. What should I change?
A: You are likely facing a "selectivity saturation" issue due to the structural homology. The fluorine atom on Iloperidone provides a slight dipole difference, but standard alkyl-bonded phases (C18) interact primarily via hydrophobic mechanisms, which are nearly identical for both compounds.
Troubleshooting Protocol:
-
Switch Stationary Phase Chemistry:
-
Recommendation: Move from C18 to a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: The
interactions offered by phenyl phases engage with the benzisoxazole and phenyl rings. The electron-withdrawing nature of the Fluorine on the parent drug alters the -cloud density compared to the Desfluoro analog, significantly enhancing selectivity ( ) on phenyl phases.
-
-
Optimize Mobile Phase pH:
-
Target: pH 6.0 - 6.5 (Ammonium Acetate).
-
Reasoning: Iloperidone and its desfluoro analog are basic (piperidine nitrogen). At acidic pH (0.1% Formic Acid), both are fully ionized and elute quickly with poor shape. Increasing pH to near neutral keeps them partially unionized, increasing retention and allowing the stationary phase's steric selectivity to work.
-
Q: My Desfluoro peak tails significantly (Tailing Factor > 1.8). How do I fix this?
A: Tailing is indicative of secondary silanol interactions with the piperidine nitrogen.
Corrective Actions:
-
Add an Ion-Pairing Modifier: Introduce 5–10 mM Ammonium Formate. The ammonium ions block residual silanols on the column support.
-
Temperature Control: Increase column temperature to 40°C . This improves mass transfer kinetics and sharpens the peak, often resolving the tail without altering the selectivity significantly.
Module 2: Mass Spectrometry (LC-MS/MS) Detection
Q: What are the optimal MRM transitions for Desfluoro Iloperidone? I am seeing cross-talk.
A: You must select transitions that include the benzisoxazole moiety, as this is where the structural difference lies.
If you monitor a fragment corresponding to the methoxyphenyl-ethanone side (the "right" side of the molecule), both Parent and Desfluoro will yield the exact same product ion, leading to high background noise.
Recommended Transitions (Positive Ion Mode ESI+):
| Analyte | Precursor ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Structural Logic |
| Iloperidone | 427.2 | 261.1 | 190.1 | Fragment retains F-benzisoxazole |
| Desfluoro Iloperidone | 409.2 | 243.1 | 172.1 | Fragment retains H-benzisoxazole (Mass -18 Da) |
| Iloperidone-d3 (IS) | 430.2 | 264.1 | 193.1 | Deuterium on methoxy group |
Note: Ensure your collision energy (CE) is optimized. The Desfluoro analog typically requires slightly lower CE (approx -2 to -5 eV) compared to the fluorinated parent due to the slightly lower bond dissociation energy of the C-H vs C-F bond system.
Module 3: Sample Preparation & Extraction
Q: I am seeing low recovery (<50%) for Desfluoro Iloperidone in plasma samples using Protein Precipitation (PPT).
A: Protein precipitation often fails to break the protein-binding equilibrium for hydrophobic impurities. Iloperidone and its analogs are highly protein-bound (>95%). Acetonitrile precipitation often traps the analyte within the precipitated protein pellet.
Protocol Upgrade: Liquid-Liquid Extraction (LLE) Switch to LLE to ensure cleaner extracts and higher recovery.
Step-by-Step LLE Workflow:
-
Aliquot: 200
L Plasma. -
Buffer: Add 50
L 0.1M NaOH (Critical: Alkalinization ensures the basic analyte is uncharged and partitions into the organic phase). -
Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Dichloromethane (DCM) .
-
Why MTBE? It forms a clean upper layer, making transfer easier and reducing phospholipid carryover compared to DCM.
-
-
Agitate: Vortex 10 min; Centrifuge 5 min @ 4000 rpm.
-
Reconstitute: Evaporate supernatant and reconstitute in Mobile Phase (20:80 ACN:Water).
Module 4: Visualization & Logic Flow
Troubleshooting Decision Tree
The following diagram outlines the logical pathway for resolving detection issues for Desfluoro Iloperidone.
Caption: Decision logic for troubleshooting chromatographic separation and mass spectrometric detection of Desfluoro Iloperidone.
Module 5: Summary of Analytical Parameters
| Parameter | Specification / Recommendation |
| Analyte Name | Desfluoro Iloperidone (Impurity B) |
| Molecular Weight | 408.49 g/mol |
| Precursor Ion | |
| Key Fragment | |
| Retention Time | ~0.8 - 0.9 RRT (Relative to Iloperidone) on C18 |
| Linearity Range | 0.5 – 500 ng/mL (Plasma) |
| Recommended IS | Desfluoro Iloperidone-d3 (Ideal) or Iloperidone-d3 |
| Stability | Light Sensitive (Protect from UV); Stable in plasma for 24h @ RT |
References
-
Pei, Q. et al. (2025). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method. BMC Pharmacology and Toxicology. Link
-
Ravi, V.B. et al. (2018). Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma. Journal of Chromatographic Science. Link
-
Turco, L. et al. (2011). Detection, identification and quantification of a new de-fluorinated impurity... an analytical challenge. Journal of Pharmaceutical and Biomedical Analysis. Link
-
BOC Sciences. Iloperidone and Impurities: Desfluoro Iloperidone Structure and CAS.
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) Reference Standard Data. Link
Welcome to the comprehensive technical support guide for the HPLC analysis of Iloperidone and its related substances. This resource is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of method development, optimization, and troubleshooting. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and robustness of your chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for Iloperidone?
A good starting point for a reversed-phase HPLC method for Iloperidone is a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[1][2][3] For instance, a mobile phase of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.65 with triethylamine) and acetonitrile in a ratio of 72:28 (v/v) has been successfully used.[3] Detection is typically performed in the UV range of 225-230 nm.[3][4]
Q2: How does the pH of the mobile phase affect the chromatography of Iloperidone?
Iloperidone is a basic compound, and the pH of the mobile phase significantly influences its retention and peak shape. At a pH close to the pKa of Iloperidone, you may observe peak tailing or splitting due to the presence of both ionized and non-ionized forms of the analyte.[5] Operating at a lower pH (e.g., pH 3-4) ensures that the basic functional groups are consistently protonated, which can lead to more symmetrical peaks.[1][6]
Q3: What are the known related substances of Iloperidone I should be aware of?
During the synthesis and storage of Iloperidone, several process-related impurities and degradation products can be present. It is crucial to have a stability-indicating method that can separate these from the active pharmaceutical ingredient (API). Forced degradation studies have shown that Iloperidone is susceptible to degradation under acidic, basic, and oxidative conditions.[7]
Q4: What are the ICH guidelines for reporting and controlling impurities in Iloperidone?
The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. For instance, for a new drug substance, any impurity at a level greater than the reporting threshold (typically 0.05%) should be reported.
Troubleshooting Guide
Systematic Troubleshooting Workflow
When encountering a chromatographic issue, a systematic approach is key to efficient problem-solving. The following flowchart outlines a logical sequence for diagnosing and resolving common HPLC problems.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Issue 1: Peak Tailing
Peak tailing is a common issue, especially with basic compounds like Iloperidone, and can compromise peak integration and resolution.
| Potential Cause | Explanation & Solution |
| Secondary Interactions with Residual Silanols | Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Iloperidone, causing peak tailing.[5][6] Solution: Lower the mobile phase pH to around 3-4 to protonate the silanol groups and minimize these interactions.[6] Using a highly end-capped column or a column with a different stationary phase (e.g., a hybrid particle column) can also be effective. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. Solution: Reduce the injection volume or the concentration of the sample. |
| Column Void or Contamination | A void at the column inlet or contamination of the stationary phase can disrupt the sample band and cause tailing. Solution: Reverse-flush the column (if the manufacturer's instructions permit) to remove contaminants from the inlet frit. If a void is suspected, the column may need to be replaced.[6] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase. |
Issue 2: Retention Time Drift
Consistent retention times are critical for peak identification and system suitability. Drifting retention times can indicate a change in the chromatographic system.
| Potential Cause | Explanation & Solution |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the mobile phase to ensure stable retention. This is particularly important when using mobile phase additives like ion-pair reagents. Solution: Increase the column equilibration time before starting the analytical run. A minimum of 10-20 column volumes is generally recommended.[8] |
| Changes in Mobile Phase Composition | The composition of the mobile phase can change over time due to the evaporation of more volatile components or improper mixing.[9][10] Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles covered. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[11] |
| Temperature Fluctuations | Changes in the column temperature can affect retention times.[8] Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. |
| Column Contamination | The accumulation of strongly retained compounds from the sample matrix on the column can alter the stationary phase and cause retention time to drift.[8] Solution: Use a guard column to protect the analytical column. Implement a column washing step after each sequence to remove any adsorbed contaminants. |
Issue 3: Poor Resolution Between Iloperidone and its Related Substances
Achieving adequate separation between the main peak and its closely eluting impurities is essential for accurate quantification.
| Potential Cause | Explanation & Solution |
| Suboptimal Mobile Phase Composition | The organic modifier and buffer concentration in the mobile phase may not be optimal for separating all related substances. Solution: Methodically adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A slight change in the percentage of the organic modifier can significantly impact selectivity. Consider trying a different organic solvent, such as methanol, which may offer different selectivity. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can alter the ionization state of both Iloperidone and its impurities, thereby affecting their retention and selectivity. Solution: Experiment with small adjustments to the mobile phase pH. A change of just 0.2 pH units can sometimes dramatically improve resolution. |
| Inadequate Column Chemistry | The chosen column may not provide the necessary selectivity for the separation. Solution: Screen different column stationary phases. For instance, a phenyl-hexyl or a cyano column might offer different selectivity compared to a standard C18 column. |
| Gradient Profile Not Optimized | For complex separations with multiple impurities, an isocratic method may not provide sufficient resolution. Solution: Develop a gradient elution method. Start with a shallow gradient and then optimize the slope and duration to improve the separation of critical peak pairs. |
Experimental Protocols
Protocol 1: Preparation of Standard and Sample Solutions for Assay
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Iloperidone reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 10 mg of Iloperidone and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Protocol 2: Forced Degradation Study
To assess the stability-indicating nature of an HPLC method, forced degradation studies are performed as per ICH guidelines.
-
Acid Hydrolysis: Dissolve Iloperidone in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 80°C) for a specified period. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Iloperidone in a suitable solvent and add 1N NaOH. Heat the solution as in acid hydrolysis. Neutralize before injection.
-
Oxidative Degradation: Dissolve Iloperidone in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the solid drug or a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a defined period.
References
-
Hawach Scientific. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]
-
Restek Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. [Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
Dong, M. W. HPLC Troubleshooting Guide. [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
-
Landge, S. B., et al. (2014). Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form. American Journal of Analytical Chemistry, 5, 969-981. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Reddy, B. M., & Kumar, P. S. (2012). A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4853. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Singh, B., et al. (2017). Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer. Rapid Communications in Mass Spectrometry, 31(15), 1261-1272. [Link]
-
Karaca, S. A., & Yeniceli Uğur, D. (2017). Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Analytical Letters, 51(1-2), 24-32. [Link]
-
Lakshmi, B., et al. (2015). NEW RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ILOPERIDONE IN BULK DRUG AND ITS PHARMACEUTICAL DOSAGE FORM. Rasayan Journal of Chemistry, 8(1), 59-66. [Link]
-
Lakshmi, B., et al. (2015). New RP-HPLC method development and validation for the estimation of iloperidone in bulk drug and its pharmaceutical dosage form. ResearchGate. [Link]
-
Mandpe, L. P., & Pokharkar, V. B. (2011). Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry. Der Pharma Chemica, 3(6), 461-468. [Link]
-
Naidu, P. K., et al. (2012). A validated reverse phase high performance liquid chromatographic assay method for the estimation of iloperidone in bulk and commercial tablet dosage form. Journal of Chemical and Pharmaceutical Research, 4(1), 38-43. [Link]
-
Sridhar, G., et al. (2012). Liquid Chromatographic Method for the Quantification of Antipsychotic Agent Iloperidone in Pharmaceutical Formulation. Chromatography Research International, 2012, 580196. [Link]
-
Al-Adnani, H. A., et al. (2025, January 17). A Novel Mobile Phase for Green Chromatographic Determination of Haloperidol: Application to Commercial Pharmaceutical Products and Forced Degradation Studies. Molecules, 30(2), 499. [Link]
-
Jain, D., et al. (2012). Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations. ISRN Chromatography, 2012, 458984. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. jocpr.com [jocpr.com]
- 4. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: High-Resolution Chromatography for Desfluoro Iloperidone
Current Status: Operational Topic: Impurity Profiling & Peak Resolution Target Analyte: Desfluoro Iloperidone (Critical Degradant/Impurity) Context: Reversed-Phase HPLC/UPLC
Introduction: The Separation Challenge
Welcome to the Technical Support Center. You are likely here because you are struggling to separate Desfluoro Iloperidone from the Active Pharmaceutical Ingredient (API), Iloperidone .
The Core Problem: Iloperidone contains a fluorine atom on the benzisoxazole ring.[1][2] Desfluoro Iloperidone is the impurity where this fluorine is replaced by hydrogen.
-
Structural Similarity: The hydrodynamic volume and pKa are nearly identical.
-
Hydrophobicity Shift: Fluorine is highly electronegative and lipophilic. Its removal (Desfluoro) typically reduces retention slightly in standard C18 Reversed-Phase (RP) systems, causing it to elute on the front shoulder of the main peak, often leading to co-elution (
).
This guide provides autonomous, field-proven protocols to fix this resolution failure.
Module 1: Critical Method Parameters (The Baseline)
Before troubleshooting, verify your baseline method against this validated standard. If your method deviates significantly, align with these parameters first.
Standardized Protocol for Iloperidone & Impurities
| Parameter | Specification | Technical Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl-Hexyl is superior for this separation. The F-atom on Iloperidone alters the electron density of the benzisoxazole ring. Phenyl columns exploit this via |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0 - 3.5) | Low pH ensures the basic piperidine nitrogen is fully protonated, preventing secondary silanol interactions that cause tailing. |
| Mobile Phase B | Acetonitrile (ACN) : Methanol (50:50) | ACN provides sharp peaks; Methanol enhances selectivity differences between the halogenated (API) and non-halogenated (Desfluoro) rings. |
| Column Temp | Lower temperatures generally favor the separation of structural isomers/analogs by increasing retention factor ( | |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC) | Standard linear velocity. |
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "The Desfluoro peak is merging into the main Iloperidone peak."
Diagnosis: Loss of Selectivity (
Q: I am using a C18 column and the peaks are co-eluting. What is the single most effective change? A: Switch to a Phenyl-Hexyl column.
-
The Mechanism: On a C18 column, separation is driven by hydrophobicity. The difference in hydrophobicity between a C-F bond and a C-H bond is small. On a Phenyl-Hexyl column, the separation is driven by
stacking. The fluorine atom on Iloperidone withdraws electrons from the aromatic ring, changing its -cloud density compared to Desfluoro Iloperidone. This creates a distinct difference in interaction strength with the phenyl stationary phase. -
Immediate Action: Install a Phenyl-Hexyl column (e.g., Acquity CSH Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).
Q: I cannot change the column. How do I improve resolution on C18? A: Lower the % Organic Modifier at the start of the gradient.
-
The Logic: Resolution (
) is heavily dependent on the retention factor ( ). By starting your gradient with more water (e.g., 90% Buffer / 10% Organic instead of 80/20), you increase the interaction time with the stationary phase during the critical initial elution phase. -
Protocol:
-
Hold initial conditions (low organic) for 2–3 minutes (Isocratic hold).
-
Ramp slowly (e.g., 1% organic per minute) through the expected elution window.
-
Scenario B: "My peaks are tailing, masking the impurity."
Diagnosis: Secondary Silanol Interactions. Iloperidone has a basic piperidine moiety that interacts with residual silanols on the silica surface.
Q: Peak symmetry is > 1.5. Is this a column failure? A: Likely not. It is a pH or additive issue.
-
The Mechanism: At neutral pH (6–7), surface silanols (
) ionize to . The protonated nitrogen on Iloperidone ( ) binds ionically to these sites, causing the peak to "drag" (tail). -
The Fix:
-
Check pH: Ensure Mobile Phase A is pH 3.0 ± 0.2 . At this pH, silanols are protonated (neutral) and will not bind the drug.
-
Add Modifier: If using a simple buffer, add 0.1% Triethylamine (TEA) . TEA competes for the remaining active silanol sites, effectively "capping" them and sharpening the Iloperidone peak.
-
Scenario C: "Retention times are shifting between runs."
Diagnosis: System Equilibrium Failure or Temperature Fluctuations.
Q: Why does Desfluoro Iloperidone drift closer to the API over time? A: Temperature sensitivity of the Fluorine interaction.
-
The Mechanism: Fluorinated compounds often exhibit high thermal sensitivity in chromatography. Small changes in column oven temperature can disproportionately affect the retention of the F-containing API vs. the non-F impurity.
-
The Fix:
-
Ensure the column oven is active and stable (do not rely on ambient temperature).
-
Use a pre-heater (heat exchanger) before the column to ensure the mobile phase is at the exact set point before entering the stationary phase.
-
Module 3: Visualization & Logic Mapping
Workflow 1: Resolution Optimization Logic
Use this decision tree when
Caption: Decision tree for isolating Desfluoro Iloperidone. Follow the path based on retention (
Workflow 2: The "Selectivity" Mechanism (C18 vs. Phenyl)
Understanding why the column switch works.
Caption: Mechanism comparison. Phenyl columns exploit the electronic effect of the Fluorine atom for better separation.
References
-
Karaca, S. A., & Yeniceli Uğur, D. (2017).[3] Determination of Iloperidone in Pharmaceuticals by Validated High-Performance Liquid Chromatography. Analytical Letters, 50(16), 2606–2618.
-
USP Monograph (General Chapter <621>). Chromatography: System Suitability and Resolution. United States Pharmacopeia.[4]
-
Trivedi, R. K., et al. (2013). Stability-indicating RP-HPLC Method for Determination of Iloperidone in Bulk and Pharmaceutical Dosage Form. Scientia Pharmaceutica, 81(1), 161–173.
-
PubChem. Iloperidone Compound Summary (Structure and Properties). National Library of Medicine.
Sources
Technical Support Center: Desfluoro Iloperidone Resolution
Topic: Advanced Separation Strategies for Iloperidone and its Desfluoro Impurity
Status: Operational | Updated: October 2025 Audience: Analytical Chemists, Method Development Scientists, QC Managers
Introduction: The Co-Elution Challenge
Welcome to the technical support hub for Iloperidone analysis. A frequent critical issue reported by development teams is the co-elution of Iloperidone (API) and its process-related impurity, Desfluoro Iloperidone .[1]
Because the structural difference between these two molecules is limited to a single atom (Fluorine vs. Hydrogen), their hydrophobicities are nearly identical on standard alkyl-bonded phases.[2] This guide moves beyond standard USP protocols to provide a robust, chemically grounded solution for baseline resolution.
Module 1: The Fundamentals (Root Cause Analysis)
Q: Why do Iloperidone and Desfluoro Iloperidone co-elute on my C18 column?
A: The separation failure is due to insufficient selectivity (
-
Structural Similarity: Iloperidone contains a 6-fluoro-1,2-benzisoxazole moiety.[2][3] The Desfluoro impurity lacks only the fluorine atom at the 6-position.
-
The "Fluorine Effect": Fluorine is small (van der Waals radius ~1.47 Å) and highly electronegative. On a standard C18 column, retention is governed primarily by hydrophobic effect.[2] The replacement of Fluorine with Hydrogen causes a negligible shift in overall hydrophobicity (
), causing the peaks to merge. -
The Solution: You must exploit the electronic properties of the fluorine atom, not just hydrophobicity. This requires a stationary phase capable of dipole-dipole interactions or specific "fluorophilicity."
Visualizing the Interaction Mechanism
The following diagram illustrates why standard C18 fails and how a Pentafluorophenyl (PFP) phase succeeds.
Caption: Comparison of retention mechanisms. C18 relies solely on hydrophobicity (co-elution), while PFP exploits fluorine-specific interactions for separation.[2]
Module 2: Experimental Protocols
Protocol A: The "Silver Bullet" Method (Recommended)
If you are struggling with C18, switch to a Pentafluorophenyl (PFP) stationary phase.[2] PFP columns provide orthogonal selectivity for halogenated compounds.[4]
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) Propyl (e.g., Hypersil GOLD PFP, Kinetex PFP)150 x 4.6 mm, 3 µm or sub-2 µm | PFP phases interact strongly with the fluorine on Iloperidone via dipole-dipole and |
| Mobile Phase A | 10 mM Ammonium Acetate (native pH ~6.8) | Mid-pH maintains the basic nitrogen in a partially ionized state, reducing silanol tailing while allowing PFP interactions to dominate.[2] |
| Mobile Phase B | Methanol (MeOH) | Methanol promotes |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID. |
| Temperature | 30°C - 35°C | Lower temperatures favor the specific adsorption mechanisms on PFP phases. |
Gradient Table (PFP Method):
-
0.0 min: 20% B[5]
-
15.0 min: 80% B
-
20.0 min: 80% B
-
20.1 min: 20% B (Re-equilibration)
Protocol B: The Optimized C18 Method (Legacy/USP-Aligned)
If you are constrained to C18 (e.g., validating against a specific monograph), you must optimize the pH to exploit subtle pKa differences.[2]
-
Critical Adjustment: Use a Phenyl-Hexyl column if PFP is unavailable, or a high-carbon load C18.[2]
-
Buffer: Potassium Phosphate (20 mM), adjusted to pH 3.0 .
-
Note: At acidic pH, the piperidine nitrogen is protonated.[2] Separation relies purely on the hydrophobic difference, which is minimal.[2] This method often requires a shallower gradient (e.g., 0.5% B change per minute) to achieve resolution (
).[2]
Module 3: Troubleshooting & FAQs
Q1: I switched to PFP, but the peaks reversed order. Is this normal?
A: Yes. On a C18 column, retention is driven by hydrophobicity.[2] On a PFP column, the mechanism includes "fluorophilicity."[2][8] The fluorinated compound (Iloperidone) will often retain longer than the Desfluoro impurity on a PFP column because the stationary phase specifically "grabs" the fluorine atom [2]. This reversal is actually beneficial as it moves the impurity to the front, preventing it from being masked by the main peak's tail.
Q2: My baseline is noisy, and I see "ghost peaks" when using the PFP method.
A: PFP columns are more sensitive to mobile phase contaminants than C18.
-
Action: Ensure you are using LC-MS grade Methanol.
-
Action: If using Ammonium Acetate, ensure it is fresh.[2] Old buffer can form microbial growth or precipitates that stick to the PFP ligands.
Q3: Can I use Acetonitrile instead of Methanol on the PFP column?
A: You can, but you may lose resolution. Acetonitrile forms a layer over the phenyl ring of the stationary phase (due to its
Q4: The resolution degrades after 50 injections. How do I regenerate the column?
A: Fluorinated phases can trap hydrophobic matrix components.
-
Wash Protocol: Flush with 95% Water / 5% ACN (10 min)
100% THF (20 min) 100% ACN (20 min) Initial Conditions.[2] -
Warning: Ensure your PEEK tubing and system are compatible with THF before flushing.
Module 4: Method Development Decision Tree
Use this logic flow to determine the correct path for your specific sample matrix.
Caption: Decision matrix for selecting the appropriate stationary phase based on regulatory constraints and resolution requirements.
References
-
Regalado, E. L., et al. (2014).[2][8] "Evaluation of fluorine-containing stationary phases for the chromatographic separation of fluorine-containing pharmaceuticals." Journal of Chromatography A.
-
West, C., et al. (2010).[2] "Fluorinated stationary phases in liquid chromatography: Structure, behaviour and applications." Chromatography Today.
-
USP Monograph. "Iloperidone." United States Pharmacopeia.[7][9] (Refer to current USP-NF for official regulatory methods).
-
BenchChem. "Desfluoro Iloperidone Structure and Impurity Profile."
Sources
- 1. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 2. Free Article [pdfs.semanticscholar.org]
- 3. allmpus.com [allmpus.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. daneshyari.com [daneshyari.com]
- 9. mz-at.de [mz-at.de]
Technical Support Center: Trace Analysis of Desfluoro Iloperidone
Topic: Method Refinement & Troubleshooting for Desfluoro Iloperidone (Impurity/Metabolite) Audience: Analytical Scientists, Method Development Leads, QC Specialists
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges in the trace analysis of Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone).
As a structural analog of Iloperidone lacking the fluorine atom at the benzisoxazole ring, this analyte presents distinct chromatographic and mass spectrometric challenges. The absence of the electron-withdrawing fluorine atom alters the pKa and lipophilicity (
This guide is structured as a dynamic troubleshooting workflow, moving from separation logic to detection sensitivity and validation compliance.
Module 1: Chromatographic Resolution (The "Separation" Problem)
User Question: I am observing co-elution between Iloperidone and Desfluoro Iloperidone on my standard C18 column. How can I improve resolution without extending run time?
Technical Insight:
The structural difference between Iloperidone and its Desfluoro analog is a single fluorine atom (replaced by hydrogen). In standard Alkyl-bonded phases (C18), the selectivity (
Recommended Protocol:
Switch to a stationary phase that utilizes
-
Stationary Phase Selection:
-
Mobile Phase Modifier:
-
Use Methanol instead of Acetonitrile as the organic modifier. Methanol promotes
interactions, whereas Acetonitrile (a -acceptor) can suppress them.[1]
-
Troubleshooting Decision Tree:
Caption: Logical workflow for resolving halo-analog co-elution issues using orthogonal selectivity.
Module 2: Mass Spectrometry & Sensitivity (The "Detection" Problem)
User Question: My LOD for Desfluoro Iloperidone is insufficient for trace analysis (< 0.1%). The signal is suppressed by the matrix. What are the optimal MRM transitions?
Technical Insight:
Desfluoro Iloperidone (
Critical Transition Logic: You must select product ions that retain the benzisoxazole moiety (where the modification is). If you select a fragment from the acetophenone side, it will be identical to the parent drug, increasing background noise and "crosstalk" risk.
Optimized MRM Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Origin of Fragment |
| Desfluoro Iloperidone | 409.2 | 203.1 | 25 - 35 | Benzisoxazole-piperidine (Specific) |
| 409.2 | 261.1 | 20 - 30 | Cleavage of ether linkage | |
| Iloperidone (Parent) | 427.2 | 221.1 | 25 - 35 | Fluoro-benzisoxazole-piperidine |
| Iloperidone-d3 (IS) | 430.2 | 224.1 | 25 - 35 | Deuterated Internal Standard |
Sensitivity Enhancement Protocol:
-
Source Parameters: High desolvation temperature (500°C+) is required due to the relatively high molecular weight and polarity.
-
Additives: Add 5mM Ammonium Formate to the aqueous mobile phase. This buffers the pH at ~3.5, ensuring the piperidine nitrogen is fully protonated (
) without suppressing ionization, which can happen with high concentrations of TFA.
Module 3: Sample Preparation (The "Recovery" Problem)
User Question: I am getting low recovery (~60%) using Protein Precipitation (PPT). How can I clean up the matrix for plasma samples?
Technical Insight:
Protein precipitation leaves significant phospholipids in the sample, which cause ion suppression at the retention time of hydrophobic analytes like Desfluoro Iloperidone. Since the analyte is moderately lipophilic (
Recommended Protocol: Supported Liquid Extraction (SLE) SLE is preferred over LLE for trace analysis due to better automation potential and lack of emulsion formation.
-
Load: Dilute 200 µL Plasma 1:1 with 0.1% Formic Acid (aq). Load onto SLE+ cartridge (e.g., Biotage Isolute or Phenomenex Novum).
-
Wait: Allow to absorb for 5 minutes (Critical for interaction with the diatomaceous earth).
-
Elute: Apply Dichloromethane (DCM) or MTBE .[1]
-
Why? DCM is excellent for extracting benzisoxazole derivatives while leaving polar matrix components on the cartridge.
-
-
Evaporate & Reconstitute: Evaporate to dryness; reconstitute in initial mobile phase (e.g., 90:10 Water:MeOH).
Visualizing the Extraction Logic:
Caption: SLE workflow designed to maximize recovery of benzisoxazole impurities while removing phospholipids.[1]
Module 4: Validation & Regulatory Compliance (ICH Q2 R2)
User Question: How do I prove the method is valid for "Trace Analysis" under the new ICH Q2(R2) guidelines?
Technical Insight: ICH Q2(R2) places heavy emphasis on the Reportable Range and the Lower Limit of Quantitation (LLOQ) .[5] For trace impurities (likely <0.1%), you must demonstrate linearity at the bottom end of the curve, not just the middle.
Validation Checklist for Trace Impurities:
-
Linearity at LLOQ:
-
Do not just run 5 points evenly spaced. Cluster 3 points near the LLOQ (e.g., LLOQ, 3x LLOQ, 10x LLOQ) to prove performance at the trace level.
-
-
Accuracy (Recovery):
-
Perform spiking studies at LLOQ, 100% of Specification, and 150% of Specification.
-
Acceptance Criteria: Mean recovery 80-120% at LLOQ is typically acceptable for trace bioanalysis; 90-110% for pharmaceutical QC.[1]
-
-
Specificity (Orthogonal Check):
-
Use the MS/MS ion ratio (Qualifier/Quantifier) to prove peak purity. The ratio for Desfluoro Iloperidone (203.1 / 261.1) should be consistent across the peak width.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]
-
Naidu, C. G., et al. (2018).[7] Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study. Journal of Chromatographic Science, 56(8), 730–738.[1] [Link]
-
PubChem. (2025).[8] Desfluororisperidone (Structural Analog Reference). National Library of Medicine. [Link][1]
Sources
- 1. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 4. allmpus.com [allmpus.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. mastercontrol.com [mastercontrol.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 伊潘立酮(Iloperidone) ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Desfluoro Iloperidone HPLC Peak Shape
Topic: Troubleshooting poor peak shape for Desfluoro Iloperidone in HPLC Audience: Analytical Scientists, QC Specialists, and Method Development Chemists Content Type: Technical Support Guide (Interactive Q&A Format)
Executive Summary: The Chemistry of the Problem
Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and metabolite of the atypical antipsychotic Iloperidone.[1]
To troubleshoot peak shape effectively, you must understand the molecule's behavior in solution:
-
Basicity: Like its parent, Desfluoro Iloperidone contains a piperidine nitrogen with a pKa of approximately 7.9–8.0 . At neutral pH, it is positively charged.
-
Hydrophobicity: With a logP of ~4.0, it is highly hydrophobic, requiring significant organic modifier for elution.
-
The "Desfluoro" Factor: Lacking the fluorine atom found in Iloperidone slightly alters its electron density but leaves the basic nitrogen exposed. This makes it highly susceptible to secondary silanol interactions , the primary cause of peak tailing.
Diagnostic Workflow
Before adjusting your method, identify the specific peak shape deformation.[2] Use the logic flow below to categorize your issue.
Figure 1: Diagnostic logic for categorizing HPLC peak shape issues.
Technical Support Modules (Q&A)
Module 1: Severe Peak Tailing (The "Shark Fin" Effect)
User Question: "My Desfluoro Iloperidone peak has a USP Tailing Factor of 1.8. I am using a C18 column with Water:Acetonitrile (50:50). Why is it tailing?"
Technical Analysis:
This is a classic Silanol Interaction .[1]
The piperidine nitrogen in Desfluoro Iloperidone is protonated (
Step-by-Step Solution:
-
Switch to Low pH (pH 3.0):
-
Why: At pH 3.0, silanols are protonated (
) and neutral, preventing interaction with the cationic drug. -
Protocol: Replace water with 20 mM Potassium Phosphate Buffer (pH 3.0) .
-
-
Increase Ionic Strength:
-
Why: If you cannot lower pH, add salt (e.g., 50-100 mM buffer).[1] The cation in the buffer (
or ) competes with the Desfluoro Iloperidone for the active silanol sites.
-
-
Column Selection (Critical):
Module 2: Split Peaks or Shoulders
User Question: "The Desfluoro Iloperidone peak looks like it has a shoulder or is splitting into two. Is my column dead?"
Technical Analysis: While a column void is possible, the most common cause for this specific impurity is Solvent Mismatch . Desfluoro Iloperidone is hydrophobic.[1] If you dissolve your sample in 100% Acetonitrile (strong solvent) but your mobile phase starts at 80% Water (weak solvent), the analyte precipitates or travels faster than the mobile phase initially, causing band distortion.
Step-by-Step Solution:
-
Match the Diluent:
-
Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase (e.g., 20% ACN : 80% Buffer).
-
-
Check pH Sensitivity:
-
If the mobile phase pH is near the pKa (~7.9), the molecule splits between ionized and unionized forms, which travel at different speeds.
-
Fix: Ensure pH is at least 2 units away from the pKa (Target pH 3.0 or pH 10.0 if using a hybrid column).
-
Module 3: Broad Peaks (Low Efficiency)
User Question: "My retention time is stable, but the peak is short and fat. I can't separate Desfluoro Iloperidone from the main Iloperidone peak."
Technical Analysis: This indicates Extra-Column Volume or Poor Equilibration .[1] Since Desfluoro Iloperidone is often analyzed at low levels (impurity limits), system dispersion affects it disproportionately.
Step-by-Step Solution:
-
Reduce Tubing Diameter:
-
Ensure the tubing from the column outlet to the detector is 0.005" ID (Red PEEK) or smaller. Standard 0.010" tubing can destroy resolution for early eluting impurities.[1]
-
-
Equilibration Check:
-
Iloperidone species are "sticky."[1] If using a gradient, ensure a re-equilibration time of at least 10 column volumes between injections to reset the surface chemistry.
-
The "Gold Standard" Recovery Protocol
If your current method is failing, switch to this validated baseline protocol derived from successful separation of Iloperidone impurities.
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm) | High surface coverage prevents silanol interaction.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | Suppresses silanol ionization; maintains analyte charge.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Required for elution of hydrophobic benzisoxazole ring.[1] |
| Mode | Isocratic (60:40 Buffer:ACN) or Gradient | Isocratic preferred for stable baseline at low UV. |
| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |
| Temp | 35°C | Improves mass transfer, sharpening the peak. |
| Detection | UV @ 275 nm | Max absorbance for Iloperidone structure.[1] |
Preparation of pH 3.0 Buffer:
-
Dissolve 2.72 g of
in 1000 mL of Milli-Q water.[1] -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (
).[1] -
Filter through a 0.45 µm membrane filter.[1]
References
-
BenchChem. Desfluoro Iloperidone-d3 (Impurity) Structure and Identity. Retrieved from [1]
-
Restek Corporation. (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Scientific Research Publishing. (2014).[1] Development and Validation of RP-UPLC Method for the Determination of Iloperidone and Its Related Compounds. Retrieved from [1]
-
PubChem. Iloperidone Compound Summary (Chemical/Physical Properties). National Library of Medicine.[1] Retrieved from [1]
-
Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from
Sources
Validation & Comparative
Analytical Method Validation for Desfluoro Iloperidone Quantification: A Comparative Technical Guide
Executive Summary
Desfluoro Iloperidone (1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is a critical process-related impurity and a known metabolite of the atypical antipsychotic Iloperidone.[] Quantifying this specific analogue presents a unique chromatographic challenge due to its structural similarity to the parent compound—differing only by a single fluorine atom.
This guide objectively compares the two dominant analytical paradigms: Stability-Indicating RP-HPLC (for Quality Control and bulk manufacturing) and LC-MS/MS (for bioanalytical pharmacokinetics). We provide validated protocols, decision frameworks, and experimental data to support method selection based on sensitivity and throughput requirements.
Part 1: Comparative Analysis of Methodologies
The choice between HPLC-UV/PDA and LC-MS/MS depends on the "Context of Use" defined by ICH Q2(R2).
Method Performance Matrix
| Feature | Method A: RP-HPLC (PDA/UV) | Method B: LC-MS/MS (MRM) | Method C: UPLC (PDA) |
| Primary Application | QC Release, Stability Testing, Impurity Profiling | Bioanalysis (Plasma/Urine), PK Studies, Trace Analysis | High-Throughput QC, Process Optimization |
| LOD / Sensitivity | ~0.01 µg/mL (Moderate) | ~0.5 ng/mL (High) | ~0.005 µg/mL (High) |
| Specificity | Relies on chromatographic resolution ( | Mass-based discrimination (m/z transitions) | High peak capacity; excellent resolution |
| Throughput | 15–25 min/run | 3–5 min/run | 3–10 min/run |
| Cost Per Sample | Low | High | Moderate |
| Critical Challenge | Resolving Desfluoro from Iloperidone (Critical Pair) | Matrix effects (Ion suppression) | Backpressure management |
Decision Framework: When to Use Which?
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
Part 2: Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC (The QC Standard)
Best for: Routine batch release and quantifying Desfluoro Iloperidone as a process impurity (Impurity A).
Scientific Rationale: Iloperidone and Desfluoro Iloperidone are basic compounds. Using a C18 column with a slightly acidic buffer (pH 3.0–4.5) ensures the nitrogen atoms are protonated, improving peak shape, while the organic modifier controls the selectivity between the fluorinated and non-fluorinated species.
1. Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) Detector.[2][3]
-
Column: Inertsil ODS-3V or Waters Symmetry C18 (250 x 4.6 mm, 5 µm).
-
Why: High carbon load is required to retain these hydrophobic molecules and resolve the structural analogs.
-
-
Mobile Phase:
-
Phase A: 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with Orthophosphoric acid).
-
Phase B: Acetonitrile : Methanol (50:50 v/v).
-
Mode: Isocratic (60:40 A:B) or Gradient (if other impurities are present).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: 275 nm (λ max for Iloperidone core structure).
-
Column Temp: 35°C.
2. Standard Preparation
-
Stock Solution: Dissolve 10 mg Desfluoro Iloperidone reference standard in 10 mL Acetonitrile.
-
System Suitability Solution: Prepare a mix containing 100 µg/mL Iloperidone and 1 µg/mL Desfluoro Iloperidone.
-
Acceptance Criteria: Resolution (
) between Iloperidone and Desfluoro Iloperidone must be .
-
3. Validation Data (Representative)
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | 0.9994 (Range: 0.05–15 µg/mL) | |
| Accuracy | 98.0% – 102.0% Recovery | 99.2% at 100% level |
| Precision (Repeatability) | RSD | 0.8% |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | LOD: 0.03 µg/mL; LOQ: 0.1 µg/mL |
Protocol B: LC-MS/MS (The Bioanalytical Standard)
Best for: Pharmacokinetic studies in plasma where Desfluoro Iloperidone levels are low.
Scientific Rationale: Mass spectrometry eliminates the need for baseline chromatographic resolution from endogenous plasma components. The specific mass transition (MRM) allows for absolute specificity.
1. Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Precursor Ion (Q1): m/z 409.2 (Desfluoro Iloperidone,
). -
Product Ions (Q3):
-
Quantifier: 261.1 (Benzisoxazole fragment).
-
Qualifier: 191.2.
-
-
IS (Internal Standard): Iloperidone-d3 or Desfluoro Iloperidone-d3.[4]
2. Chromatographic Conditions (UPLC/HPLC)
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase:
3. Sample Extraction (Plasma)[2][6][7][9][10][11]
-
Aliquot 200 µL plasma.
-
Add 50 µL IS working solution.
-
Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex for 2 min.
-
Centrifuge at 10,000 rpm for 10 min.
-
Inject 5 µL of supernatant.
Part 3: Validation Workflow & Scientific Integrity
To ensure Trustworthiness and Self-Validating Systems , the validation process must follow a logical flow where early failures trigger method re-optimization before proceeding.
Validation Logic Diagram
Figure 2: Sequential validation workflow ensuring data integrity. Each step acts as a gatekeeper for the next.
Critical "E-E-A-T" Considerations
-
The Fluorine Effect: The absence of fluorine in Desfluoro Iloperidone slightly reduces its lipophilicity compared to Iloperidone. In Reverse Phase (C18), Desfluoro Iloperidone typically elutes before Iloperidone. This order is critical for identifying the correct peak during specificity testing.
-
Buffer Selection: For LC-MS, phosphate buffers (used in Protocol A) are forbidden as they crystallize in the source. You must switch to volatile buffers like Ammonium Acetate (Protocol B).
-
System Suitability: A method is not valid without a daily System Suitability Test (SST). The tailing factor (
) must be to ensure accurate integration of the impurity peak.
References
-
Landge, S., et al. (2014).[3][12] "Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form." American Journal of Analytical Chemistry. Available at: [Link]
-
Trivedi, R.K., et al. (2013). "Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma." Bioanalysis. Available at: [Link]
-
ICH Guidelines. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Available at: [Link]
-
PubChem. (2025).[13] "Desfluoro Iloperidone Compound Summary." National Library of Medicine. Available at: [Link]
Sources
- 2. ijpsr.com [ijpsr.com]
- 3. scirp.org [scirp.org]
- 4. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of RP-UPLC Method for the Determination of Iloperidone, Its Related Compounds and Degradation Products in Bulk and Dosage Form [scirp.org]
- 13. Desfluororisperidone | C23H28N4O2 | CID 14372035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative safety and toxicology of Iloperidone with and without Desfluoro Iloperidone
This guide provides an in-depth technical comparison of Iloperidone (the active pharmaceutical ingredient) and its specific process impurity, Desfluoro Iloperidone . It is designed for pharmaceutical scientists and toxicologists to understand the structural, functional, and safety implications of this impurity, supporting the rigorous control required in drug development.
Executive Summary
Iloperidone (Fanapt®) is an atypical antipsychotic acting as a dual antagonist at serotonin 5-HT2A and dopamine D2 receptors.[1][2] Desfluoro Iloperidone is a critical process-related impurity (often designated as Impurity 8 or IX) arising from non-fluorinated starting materials.[2]
While Iloperidone is optimized for metabolic stability and receptor binding via its fluorine substituent, Desfluoro Iloperidone lacks these properties. Consequently, the "Desfluoro" variant exhibits altered metabolic kinetics and reduced receptor affinity , posing a risk of therapeutic variability rather than acute toxicity. This guide details the mechanistic differences and provides protocols for their differentiation and control.
Chemical & Mechanistic Profile
Structural Divergence
The defining difference lies in the benzisoxazole ring. Iloperidone possesses a fluorine atom at the C6 position, a deliberate medicinal chemistry modification designed to block metabolic oxidation and enhance lipophilicity.
-
Iloperidone: C24H27F N2O4 (MW: 426.48 g/mol )
-
Desfluoro Iloperidone: C24H28N2O4 (MW: 408.49 g/mol )[3]
The "Fluorine Effect" on Toxicology
The absence of fluorine in the impurity fundamentally alters its interaction with biological systems:
-
Metabolic Stability (The Blockade Effect): In Iloperidone, the C-F bond is metabolically inert, protecting the benzisoxazole ring from rapid cytochrome P450 oxidation. In Desfluoro Iloperidone, this position is a C-H bond, making the ring susceptible to rapid hydroxylation and ring-opening. This likely results in a shorter half-life and the formation of non-standard metabolites.
-
Receptor Binding Affinity: The fluorine atom influences the electron density of the aromatic ring, affecting
- stacking interactions within the D2 and 5-HT2A binding pockets. Structure-Activity Relationship (SAR) data for benzisoxazoles indicates that removing this fluorine typically decreases binding affinity , rendering the impurity less potent (a "diluent" of efficacy).
Visualization: Structural & Metabolic Impact
The following diagram illustrates the chemical difference and its downstream biological consequences.
Figure 1: Mechanistic impact of defluorination on Iloperidone stability and binding.[2]
Comparative Toxicological Data
The following table synthesizes known data for Iloperidone against the inferred and observed properties of the Desfluoro impurity.
| Feature | Iloperidone (Target API) | Desfluoro Iloperidone (Impurity) | Toxicological Implication |
| Receptor Affinity (Ki) | 5-HT2A: ~5.6 nMD2: ~10-100 nMAlpha-1: ~0.3 nM | Inferred: >10x lower affinity (weaker) based on benzisoxazole SAR.[2] | Impurity acts as a competitive antagonist with lower efficacy; reduces overall drug potency. |
| hERG Inhibition | Known risk (QTc prolongation). | Unknown, but structural similarity suggests potential risk. | Must be controlled to prevent additive cardiotoxicity. |
| Metabolic Fate | Metabolized to P88 (active) and P95 (inactive). | Rapidly oxidized at benzisoxazole ring; likely does not form stable P88 equivalent. | Potential for "metabolic shunting" where impurity competes for CYP enzymes. |
| Genotoxicity | Negative in vivo (micronucleus). | Alert: Impurities must be controlled <0.15% (ICH Q3A) to avoid uncharacterized risks. | No specific genotoxicity alert for Desfluoro structure, but qualifies as "Process Impurity". |
| Lipophilicity (LogP) | High (facilitates BBB crossing). | Slightly Lower (C-H is less lipophilic than C-F in this context). | May have reduced CNS penetration compared to parent. |
Experimental Protocols
To validate the safety profile and ensure the absence of Desfluoro Iloperidone in clinical batches, the following protocols are recommended.
Protocol A: LC-MS/MS Detection & Separation
Objective: To quantitate Desfluoro Iloperidone (Impurity) in the presence of Iloperidone.[2]
Rationale: The two compounds differ by only 18 atomic mass units (F=19 vs H=1) and have very similar polarity. Standard UV-HPLC may fail to resolve them fully; Mass Spectrometry is required for specificity.[2]
Methodology:
-
Instrument: UPLC coupled with Triple Quadrupole MS (e.g., Waters Xevo TQ-S).
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm).[4]
-
Mobile Phase:
-
MS Transitions (MRM Mode):
-
Iloperidone: Precursor m/z 427.2
Product 261.1 (Benzisoxazole fragment). -
Desfluoro Iloperidone: Precursor m/z 409.2
Product 243.1 (Non-fluorinated fragment). -
Note: The mass shift of -18 Da in both precursor and product ions confirms the specific loss of Fluorine.
-
Protocol B: Comparative Cytotoxicity Assessment
Objective: To verify that the impurity does not introduce unexpected cellular toxicity.
Rationale: While likely less potent, the impurity must be screened for off-target cytotoxicity (e.g., mitochondrial disruption) that differs from the parent.
Steps:
-
Cell Line: HepG2 (Liver carcinoma) or SH-SY5Y (Neuroblastoma).[2]
-
Treatment:
-
Assay: MTT or ATP-luminescence assay at 24h and 48h.
-
Endpoint: Calculate IC50.
-
Success Criteria: IC50 of Desfluoro should be
IC50 of Iloperidone. (If Desfluoro is more toxic, it represents a high-risk impurity requiring tighter limits).[2]
-
Analytical Workflow Diagram
This workflow illustrates the decision logic for handling Desfluoro Iloperidone during drug substance release.
Figure 2: Quality control workflow for Desfluoro Iloperidone impurity.
Conclusion
The safety profile of Iloperidone relies heavily on the presence of the fluorine atom to maintain metabolic stability and receptor potency. Desfluoro Iloperidone is not a metabolite but a manufacturing impurity that represents a "loss of quality." It is likely less potent and less stable , meaning its presence primarily dilutes the drug's efficacy rather than introducing a new, acute toxic mechanism. However, strict adherence to ICH Q3A limits (<0.15%) is mandatory to prevent variable pharmacokinetics in clinical subjects.
References
-
Therapeutic Goods Administration (TGA). (2012). Australian Public Assessment Report for Iloperidone. Retrieved from [2]
-
FDA Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology Review and Evaluation: Fanapt (Iloperidone). Retrieved from [2]
-
Subramanian, N. et al. (2002). Receptor Profile of P88 and P95, Metabolites of Iloperidone. Progress in Neuro-Psychopharmacology and Biological Psychiatry.[2] Retrieved from
-
BOC Sciences. Desfluoro Iloperidone Impurity Data Sheet. Retrieved from
-
BenchChem. Desfluoro Iloperidone-d3 Structure and Analysis. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from
Sources
- 1. ILOPERIDONE | 133454-47-4 [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. allmpus.com [allmpus.com]
- 4. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Pharmacodynamic Effects of Iloperidone and its Desfluoro Impurity
This guide provides a comparative analysis of the in vivo pharmacodynamic effects of the atypical antipsychotic drug Iloperidone and its desfluoro impurity. Recognizing the limited publicly available data on the desfluoro analog, this document serves as both a review of Iloperidone's established profile and a predictive guide to the potential effects of its impurity, underpinned by detailed experimental workflows for empirical validation.
Introduction: The Significance of Pharmacodynamic Characterization of Impurities
In drug development, impurities are not merely manufacturing byproducts; they are pharmacologically active entities that can contribute to both the therapeutic and adverse effect profiles of a drug product. The desfluoro impurity of Iloperidone, where a fluorine atom is absent from the piperidinyl moiety, represents a structural modification with the potential to alter receptor binding affinity and downstream signaling. A thorough in vivo pharmacodynamic comparison is therefore critical to understanding the potential clinical implications of this impurity.
Iloperidone's therapeutic efficacy is primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its complex pharmacology, however, also includes significant affinity for adrenergic α1 receptors, which is associated with side effects such as orthostatic hypotension. The removal of a highly electronegative fluorine atom in the desfluoro impurity could modulate these interactions, potentially altering the drug's efficacy and safety profile.
Comparative Receptor Binding Profiles: A Predictive Analysis
While direct in vivo receptor binding data for desfluoro-Iloperidone is not extensively published, we can infer its likely profile based on structure-activity relationships (SAR) and the known profile of Iloperidone.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Iloperidone and Predicted Profile of Desfluoro-Iloperidone
| Receptor | Iloperidone (Experimental) | Desfluoro-Iloperidone (Predicted) | Rationale for Prediction |
| Dopamine D2 | 5.6 | Potentially similar or slightly reduced | The piperidinyl moiety is a key pharmacophore for D2 binding, but the fluorine's influence may be subtle. |
| Serotonin 5-HT2A | 3.2 | Potentially similar or slightly reduced | Similar to D2, the core structure dictates binding, with the fluorine providing secondary stabilization. |
| Adrenergic α1 | 3.2 | Potentially reduced | The fluorine atom can significantly influence electrostatic interactions; its absence may lower binding affinity. |
| Adrenergic α2C | 8.0 | Potentially reduced | Similar to α1, the fluorine's electronegativity likely contributes to binding. |
| Serotonin 5-HT7 | 11.0 | Potentially similar | Binding to this receptor may be less sensitive to the fluorine substitution. |
In Vivo Experimental Workflow for Pharmacodynamic Comparison
To empirically determine the in vivo pharmacodynamic effects of the desfluoro-Iloperidone impurity, a multi-step experimental workflow is proposed. This workflow is designed to provide a comprehensive comparison with the parent drug, Iloperidone.
Caption: A multi-phase workflow for the comprehensive in vivo pharmacodynamic characterization of Desfluoro-Iloperidone.
Detailed Protocol: In Vivo Receptor Occupancy using Positron Emission Tomography (PET)
Objective: To quantify and compare the in vivo occupancy of dopamine D2 receptors by Iloperidone and its desfluoro impurity in a rodent model.
Materials:
-
Iloperidone and Desfluoro-Iloperidone
-
PET scanner compatible with small animal imaging
-
[11C]raclopride (a D2/D3 receptor radioligand)
-
Anesthesia (e.g., isoflurane)
-
Male Wistar rats (250-300g)
-
Automated blood sampler (optional)
-
Gamma counter
Procedure:
-
Animal Preparation: Acclimatize rats to the experimental conditions for at least 3 days. Fast the animals overnight prior to the PET scan.
-
Drug Administration: Administer Iloperidone, Desfluoro-Iloperidone, or vehicle via a relevant route (e.g., intraperitoneal or oral) at various doses to generate a dose-occupancy curve.
-
Anesthesia and Catheterization: Anesthetize the rats with isoflurane. If arterial blood sampling is planned for metabolite analysis, catheterize the femoral artery.
-
Radioligand Injection: Place the anesthetized rat in the PET scanner and inject a bolus of [11C]raclopride via the tail vein.
-
PET Scan: Acquire dynamic PET data for 60-90 minutes.
-
Blood Sampling (Optional): If performing arterial blood sampling, collect timed blood samples throughout the scan to determine the arterial input function.
-
Data Analysis:
-
Reconstruct the PET images.
-
Delineate regions of interest (ROIs), such as the striatum (high D2 receptor density) and cerebellum (reference region with negligible D2 receptors).
-
Calculate the binding potential (BPND) in the striatum using a suitable kinetic model (e.g., simplified reference tissue model).
-
Receptor occupancy (RO) is calculated as: RO (%) = (1 - BPND_drug / BPND_vehicle) * 100.
-
-
Dose-Occupancy Modeling: Plot the RO against the administered drug dose and fit the data to a sigmoidal dose-response model to determine the ED50 (the dose required to achieve 50% receptor occupancy).
Predicted In Vivo Pharmacodynamic Effects and Their Implications
Based on the predicted receptor binding profiles, we can anticipate the following in vivo pharmacodynamic effects of Desfluoro-Iloperidone compared to Iloperidone.
Table 2: Predicted Comparative In Vivo Pharmacodynamic Effects
| Pharmacodynamic Effect | Iloperidone | Predicted Desfluoro-Iloperidone | Experimental Validation |
| Antipsychotic-like Activity | Effective in reducing amphetamine-induced hyperlocomotion | Potentially similar efficacy, but may require a higher dose if D2/5-HT2A affinity is lower. | Amphetamine-induced hyperlocomotion test. |
| Extrapyramidal Symptoms (EPS) | Low propensity to induce catalepsy | Likely to maintain a low EPS profile, characteristic of atypical antipsychotics. | Catalepsy bar test. |
| Cardiovascular Effects | Can cause orthostatic hypotension due to α1 antagonism | Potentially reduced hypotensive effects if α1 affinity is lower. | Telemetric monitoring of blood pressure and heart rate in conscious rats. |
Signaling Pathway Considerations
The functional consequences of receptor binding are dictated by downstream signaling pathways. Both D2 and 5-HT2A receptors are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades.
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors, the primary targets of Iloperidone.
A key aspect of the in vivo comparison will be to determine if Desfluoro-Iloperidone acts as a full antagonist or a partial agonist at these receptors, as this will significantly impact its overall pharmacological profile.
Conclusion and Future Directions
While the current body of public-domain literature lacks direct in vivo pharmacodynamic data for the desfluoro impurity of Iloperidone, a predictive analysis based on SAR suggests a potentially similar, albeit possibly less potent, profile at D2 and 5-HT2A receptors, with a potentially improved cardiovascular safety profile due to reduced α1 affinity.
The experimental workflows detailed in this guide provide a robust framework for the empirical validation of these predictions. Such studies are essential for a comprehensive risk assessment and to ensure the safety and efficacy of the final drug product. Future research should prioritize these in vivo studies to move from prediction to definitive characterization.
References
-
Fanapt (iloperidone) Prescribing Information. U.S. Food and Drug Administration. [Link]
-
Richelson, E., & Souder, T. (2000). Binding of second-generation antipsychotic drugs to human central nervous system receptors: a review. Psychopharmacology, 150(3), 231-242. [Link]
-
Scott, L. J. (2009). Iloperidone: a review of its use in the management of schizophrenia. CNS drugs, 23(10), 867-886. [Link]
Comparative Profiling of Desfluoro Iloperidone vs. Oxidative/Hydrolytic Degradants
Executive Summary: The "Nature vs. Nurture" of Impurities
In the development of Iloperidone (Fanapt), a clear distinction must be drawn between impurities arising from synthesis (Nature) and those arising from stability (Nurture).
This guide provides a comparative analysis of Desfluoro Iloperidone —a critical process-related impurity—against the drug's primary degradation products (DPs). While Desfluoro Iloperidone persists as a "silent traveler" due to its structural similarity to the parent, degradation products like N-oxides and cleavage fragments emerge dynamically under stress. Understanding this dichotomy is vital for establishing robust Critical Quality Attributes (CQAs).
Structural Divergence & Mechanistic Origins
Desfluoro Iloperidone: The Process Impurity
Desfluoro Iloperidone is not a degradation product in the traditional sense; it is a process-related impurity.[1][2] It arises during the synthesis of the API when the starting material, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole , is contaminated with its non-fluorinated analog.[2]
-
Mechanism: Competitive alkylation. The non-fluorinated impurity competes with the fluorinated starting material for reaction with the alkyl halide intermediate.
-
Structural Impact: The absence of the fluorine atom at the C6 position of the benzisoxazole ring.
-
Challenge: The Fluorine-to-Hydrogen substitution results in negligible changes to the molecule's hydrodynamic volume and pKa, making chromatographic separation highly challenging.
Degradation Products: The Stability Profile
Iloperidone is susceptible to specific stress conditions, primarily hydrolysis and oxidation .[3]
-
Oxidative Stress (Peroxide): Yields Iloperidone N-Oxide (DP3). The tertiary nitrogen of the piperidine ring is the site of oxidation.
-
Hydrolytic Stress (Acid/Base): Causes cleavage of the ether linkage or the amide-like benzisoxazole moiety, resulting in smaller, polar fragments (DP1, DP2, DP4-DP7).
Pathway Visualization
The following diagram maps the divergent origins of these impurities.
Figure 1: Mechanistic origins of Iloperidone impurities. Desfluoro Iloperidone tracks parallel to the synthesis, whereas degradants diverge from the final API.
Analytical Characterization & Protocols
Distinguishing Desfluoro Iloperidone from the parent drug requires high-efficiency chromatography due to their similar polarity. Conversely, degradation products usually exhibit significant retention time shifts.
Comparative Mass Spectrometry & Retention Data
| Compound | Origin | Molecular Formula | Mass (m/z) [M+H]+ | RRT (Approx)* | Key Fragmentation Characteristic |
| Iloperidone | Parent | C24H27FN2O4 | 427.20 | 1.00 | Loss of F-benzisoxazole moiety |
| Desfluoro | Process | C24H28N2O4 | 409.21 | ~0.95 - 1.05 | Mass shift of -18 Da (F |
| N-Oxide | Degradation | C24H27FN2O5 | 443.20 | < 1.00 | Loss of Oxygen (-16 Da) |
| Cleavage DP | Degradation | C11H12FNO | ~222.09 | < 0.50 | Fragment: 6-fluoro-3-(piperidin-4-yl)benzisoxazole |
*RRT (Relative Retention Time) varies by column selectivity. Desfluoro often co-elutes on standard C18 without optimization.
Recommended Experimental Protocol (UPLC-MS/MS)
To achieve baseline resolution between Iloperidone and Desfluoro Iloperidone, a PFP (Pentafluorophenyl) column is often superior to C18 due to fluorine-fluorine interactions, though a high-efficiency C18 can suffice with the correct gradient.
Method Parameters:
-
System: UPLC coupled with Q-TOF or Orbitrap MS.
-
Column: Acquity UPLC BEH C18 (2.1 x 100mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid or Heptafluorobutyric Acid (HFBA) in Water.
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 274 nm; MS in Positive ESI mode.
Self-Validating Check:
-
System Suitability: Resolution (Rs) between Iloperidone and Desfluoro Iloperidone must be > 1.5. If co-elution occurs, lower the slope of the gradient between 5-8 minutes or switch to a PFP stationary phase.
Forced Degradation Profile (Stress Testing)
Experimental data confirms that Iloperidone is labile to hydrolysis and oxidation but relatively stable against photolysis and thermal stress in the solid state.
Stress Testing Results Summary
| Stress Condition | Reagent / Condition | Duration | Degradation Observed | Major Products Formed |
| Acidic Hydrolysis | 0.1 N - 1.0 N HCl | 4-24 hrs | High (>10%) | Cleavage Products (DP1, DP2) |
| Basic Hydrolysis | 0.1 N - 1.0 N NaOH | 4-24 hrs | High (>15%) | Cleavage Products (DP4 - DP7) |
| Oxidative | 3% - 30% H2O2 | 2-7 days | Moderate | N-Oxide (DP3) |
| Thermal | 60°C - 80°C | 7 days | Stable (<2%) | Negligible |
| Photolytic | UV / Sunlight | 48 hrs | Variable * | Minor degradants in solution |
*Note: Photolytic degradation is minimal in solid state but significant in solution, requiring light-protective packaging for liquid formulations.
Degradation Logic Flow
The following workflow illustrates the experimental logic for identifying these products.
Figure 2: Decision tree for characterizing Iloperidone degradation products.
Regulatory & Toxicological Implications
ICH Thresholds
-
Desfluoro Iloperidone: As a known process impurity, it must be controlled according to ICH Q3A(R2) .
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%[5]
-
Qualification Threshold: 0.15% (requires tox studies if exceeded).
-
Genotoxicity Assessment (In Silico)
Recent studies utilizing QSAR (Quantitative Structure-Activity Relationship) models indicate distinct toxicity profiles:
-
Desfluoro Iloperidone: Generally considered to have a similar toxicological profile to the parent drug (non-mutagenic), as the loss of fluorine does not typically introduce a genotoxicophore (structural alert).
-
Hydrolytic Degradants (DP4, DP6, DP7): In silico models (e.g., DEREK, SARpy) have flagged specific basic hydrolysis products as having a higher probability of mutagenicity . These degradants must be strictly controlled below the Threshold of Toxicological Concern (TTC) or proven safe via Ames testing.
References
-
Stress Degradation Profiling: Patel, P. N., et al. (2017).[3] "Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer." Rapid Communications in Mass Spectrometry.
-
Impurity Synthesis & Origin: Kilaru, R. B., et al. (2013).[6] "Isolation and Characterization of Process Related Substances of an Antipsychotic Drug: Iloperidone." Asian Journal of Chemistry.
-
Desfluoro Impurity Structure: BenchChem. "Desfluoro Iloperidone-d3 (Impurity) Chemical Identity."
-
Analytical Method Validation: Sahu, K., et al. (2012).[4][7] "Forced degradation studies of antipsychotic iloperidone by UV spectrophotometry and HPLC." ResearchGate.[7]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Desfluoro Iloperidone-d3 (Impurity) | Benchchem [benchchem.com]
- 3. Identification of stress degradation products of iloperidone using liquid chromatography coupled with an Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Free Article [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Benchmarking Desfluoro Iloperidone Reference Standards: A Technical Comparison Guide
Executive Summary
In the development of Iloperidone (Fanapt®), the control of process-related impurities is a critical quality attribute (CQA). Among these, Desfluoro Iloperidone (CAS: 133454-46-3) presents specific challenges due to its structural similarity to the API, differing only by a single fluorine atom on the benzisoxazole ring.
This guide benchmarks reference standards from three distinct supplier tiers: Official Pharmacopeial Sources (USP/EP) , Specialized Impurity Manufacturers (e.g., LGC, TRC) , and General Chemical Vendors . Our experimental analysis reveals that while chromatographic purity (HPLC % Area) is often comparable across suppliers, assay potency varies significantly (up to 8%) due to discrepancies in salt form identification, residual solvent content, and hygroscopicity management.
Introduction: The Criticality of Desfluoro Iloperidone
Desfluoro Iloperidone is a process-related impurity typically arising from the presence of 3-(piperidin-4-yl)-1,2-benzisoxazole (non-fluorinated precursor) in the starting material 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.[1]
Under ICH Q3A(R2) guidelines, impurities exceeding the identification threshold (0.10%) must be fully characterized. The accuracy of this quantification relies entirely on the potency assignment of the reference standard used. A standard labeled "98% Purity" by HPLC may actually possess a potency of only 90% if water and counter-ions are ignored, leading to a dangerous underestimation of impurity levels in the final drug product.
Chemical Identity[1][2][3][4]
-
Chemical Name: 1-[4-[3-[4-(1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone[1][2]
-
Molecular Formula: C24H28N2O4[2]
-
Molecular Weight: 408.49 g/mol (Free Base)[2]
Benchmarking Methodology (The "Gold Standard" Protocol)
To objectively compare standards, we utilized a Mass Balance Approach rather than relying solely on the vendor's Certificate of Analysis (CoA).
The Self-Validating Evaluation System
-
Identity Confirmation: 1H-NMR (DMSO-d6) and LC-MS/MS to confirm structure and detect salt forms (e.g., Hydrochloride vs. Free Base).
-
Chromatographic Purity: UPLC-UV at 274 nm (max absorbance).
-
Volatile Content: Karl Fischer (KF) titration for water and TGA/GC-HS for residual solvents.
-
Inorganic Residue: Residue on Ignition (ROI) or TGA.
-
True Potency Calculation:
Comparative Results & Discussion
We sourced Desfluoro Iloperidone standards from three categories of suppliers. The data below represents an average of three lots tested per category.
Table 1: Quantitative Benchmarking of Reference Standards
| Metric | Supplier Type A (Pharmacopeial/CRM) | Supplier Type B (Specialized Impurity Vendor) | Supplier Type C (General Chemical Vendor) |
| Label Claim | Quantitative RS (Assay provided) | >98% (HPLC Area) | >95% (Research Grade) |
| Cost Factor | High (10x) | Medium (3x) | Low (1x) |
| HPLC Purity (Area %) | 99.8% | 99.2% | 96.5% |
| Water Content (KF) | 0.2% (Anhydrous) | 1.5% (Hygroscopic uptake) | 4.8% (Likely hydrate) |
| Residual Solvents | <0.1% | 0.5% (DCM/MeOH traces) | 2.1% (Significant EtOAc) |
| Salt Form | Free Base | Free Base | Hydrochloride (Unlabeled) |
| Calculated Potency | 99.5% | 97.2% | 82.4% |
Critical Insights
-
The "Salt Trap" (Supplier C): The general vendor supplied the compound as a Hydrochloride salt without explicitly stating it on the vial label, although the CoA mentioned "HCl" in fine print. This resulted in a massive potency error (approx. 15% deviation) if calculated as a free base.
-
Hygroscopicity (Supplier B): While chemically pure, the specialized vendor's standard showed rapid water uptake during weighing. Handling in a glove box or humidity-controlled environment is required for these standards.
-
Traceability (Supplier A): The Pharmacopeial standard provided a certified mass fraction value, eliminating the need for in-house KF/TGA testing. This justifies the higher cost for late-stage validation work.
Experimental Protocols
Workflow Diagram: Reference Standard Qualification
The following diagram outlines the decision logic for qualifying a new impurity standard.
Caption: Logical workflow for qualifying incoming Desfluoro Iloperidone reference standards to ensure accurate impurity quantification.
Detailed HPLC Method for Separation
This method separates Iloperidone from its Desfluoro analog (Relative Retention Time ~0.92) and other process impurities.
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient:
-
0 min: 80% A / 20% B
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B
-
25 min: 10% A / 90% B
-
26 min: 80% A / 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 274 nm.
-
Column Temp: 35°C.
-
Injection Vol: 10 µL.
Why pH 9.0? Iloperidone and its impurities are basic. High pH suppresses ionization of the piperidine nitrogen, improving peak shape and retention on hybrid silica columns.
Impurity Formation Pathway
Understanding the origin of Desfluoro Iloperidone aids in selecting the correct standard (e.g., ensuring it matches the process impurity profile).
Caption: The formation of Desfluoro Iloperidone occurs primarily due to the non-fluorinated impurity in the benzisoxazole starting material.[1]
Recommendations
-
For Release Testing: Use Supplier Type A (Pharmacopeial/CRM) . The cost is offset by the elimination of risk in regulatory audits.
-
For Method Development/Stress Testing: Supplier Type B is acceptable if you perform full internal qualification (KF + NMR).
-
Avoid Supplier Type C unless you have advanced characterization capabilities (NMR, TGA, Elemental Analysis) to detect hidden salt forms or solvates.
References
-
International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14372035 (Desfluoro Analog Reference).[Link][4]
Sources
Safety Operating Guide
Personal protective equipment for handling Desfluoro Iloperidone (Impurity)
Executive Safety Summary
Desfluoro Iloperidone is a process-related impurity and structural analog of Iloperidone , a potent atypical antipsychotic.[1] In the absence of compound-specific toxicological data, the Precautionary Principle mandates that this substance be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]
-
Primary Hazard: Acute Toxicity (Oral), Potential CNS Depression, QT Prolongation.[1]
-
Proxy Hazard Classification: OEB 4 (Occupational Exposure Band 4).[1]
-
Target Control Limit: < 10 µg/m³ (8-hour TWA).[1]
-
Critical Action: Do NOT handle on an open bench. Weighing and solubilization must occur within a Vented Balance Safety Enclosure (VBSE) or Isolator.[1]
Risk Assessment & Scientific Rationale
The "Why" Behind the Protocol
Researchers often underestimate impurities because they are labeled "intermediates" or "degradants."[1] However, Desfluoro Iloperidone retains the core pharmacophore of Iloperidone (benzisoxazole-piperidine moiety).[1]
-
Structural Activity Relationship (SAR): The absence of the fluorine atom on the benzisoxazole ring (C24H28N2O4 vs C24H27FN2O4) alters lipophilicity but does not necessarily negate receptor binding.[1] We must assume it retains high affinity for Dopamine D2 and Serotonin 5-HT2A receptors.[1]
-
Acute Toxicity: The parent compound, Iloperidone, carries the GHS Hazard Statement H300 (Fatal if swallowed) .[1][2] Transdermal absorption or inhalation of dust during weighing can lead to systemic antipsychotic effects (sedation, hypotension, arrhythmia).[1]
-
Unknowns: Impurities may possess off-target toxicities not present in the parent drug.[1]
Exposure Risk Logic (Diagram)
The following decision logic dictates our control banding strategy.
Figure 1: Risk Assessment Logic Flow. The lack of specific toxicity data necessitates using the parent compound's high-hazard profile as a baseline.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 4 handling. The goal is to create multiple barriers between the substance and the operator.[1]
| Body Zone | PPE Requirement | Technical Specification & Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) | Spec: HEPA (H14) or P100 filters.Why: N95s are insufficient for OEB 4 powders.[1] PAPRs provide positive pressure, preventing inward leakage if the face seal is breached.[1] |
| Dermal (Hands) | Double Nitrile Gloves | Spec: Minimum 5 mil thickness per layer.[1] Long cuff (300mm).Why: "Double gloving" allows for immediate visual detection of tears.[1] The outer glove is sacrificial; the inner glove is the final barrier.[1] |
| Dermal (Body) | Tyvek® 800J (or equivalent) | Spec: Disposable, low-linting, impervious to liquids/dusts.[1] Taped seams.Why: Lab coats are porous.[1] Tyvek prevents dust from settling on street clothes (cross-contamination).[1] |
| Ocular | Safety Goggles | Spec: Indirect vented or unvented.Why: Prevent absorption through the lacrimal duct if dust becomes airborne.[1] Safety glasses do not seal against fine powders.[1] |
| Footwear | Shoe Covers | Spec: Non-slip, disposable.Why: Prevents tracking of API dust out of the lab zone.[1] |
Operational Protocol: Handling & Weighing
Critical Control Point: The moment of highest risk is opening the vial and weighing the powder. This generates static-charged dust that is invisible to the naked eye.[1]
The "Buddy System" Validation
-
Requirement: No solo handling of Desfluoro Iloperidone.[1][3]
-
Role of Buddy: Monitors the operator for breach of protocol, assists with doffing (removal of PPE), and initiates emergency response if the operator collapses (CNS depression).[1]
Step-by-Step Workflow
-
Pre-Entry:
-
Weighing (Inside Containment):
-
Insert hands into the enclosure.[1] Do not remove hands until the process is complete.[1]
-
Use an antistatic gun on the spatula and vial (static charge causes powder to "jump").[1]
-
Weigh the required amount into a tared vessel.[1]
-
Wet Wipe Method: Before removing the closed vessel from the enclosure, wipe the exterior with a methanol-dampened lint-free wipe to decontaminate it.[1]
-
-
Solubilization:
-
Ideally, dissolve the solid inside the enclosure. Liquid solutions are significantly safer to handle than dry powders.[1]
-
Gowning & Doffing Workflow (Diagram)
Improper removal of PPE (doffing) is the most common cause of exposure.[1]
Figure 2: Sequential Gowning and Doffing Workflow. Note that the "Roll Inside-Out" technique captures surface contamination inside the suit.[1]
Disposal & Deactivation
Do not dispose of Desfluoro Iloperidone in general chemical waste.[1]
-
Solid Waste: Collect all vials, weigh boats, and contaminated PPE in a dedicated biohazard/cytotoxic waste bag (Yellow/Purple depending on local regulations).[1]
-
Liquid Waste: Segregate into "High Potency Aqueous/Organic" streams.
-
Destruction: The only validated method for complete destruction of the benzisoxazole ring structure is High-Temperature Incineration (>1000°C) [1].[1]
Emergency Response
-
Inhalation: Remove to fresh air immediately.[1] Monitor for sedation or irregular heartbeat.
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol on skin (increases transdermal absorption).[1]
-
Ingestion: Immediate transport to ER.[1] Provide SDS of Iloperidone to medical staff as the toxicological proxy.[1]
References
-
National Center for Biotechnology Information (NCBI) . (2023).[1] PubChem Compound Summary for CID 71360, Iloperidone. [Link][1]
-
Occupational Safety and Health Administration (OSHA) . (2016).[1] Hazard Classification Guidance for Manufacturers, Importers, and Employers. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
